molecular formula C28H27N3O6S2 B8103919 DBCO-NHCO-S-S-NHS ester

DBCO-NHCO-S-S-NHS ester

カタログ番号: B8103919
分子量: 565.7 g/mol
InChIキー: PFCJWHZTYTWKNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DBCO-NHCO-S-S-NHS ester is a useful research compound. Its molecular formula is C28H27N3O6S2 and its molecular weight is 565.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6S2/c32-24(14-17-38-39-18-15-28(36)37-31-26(34)11-12-27(31)35)29-16-13-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCJWHZTYTWKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DBCO-NHCO-S-S-NHS Ester: A Heterobifunctional Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of DBCO-NHCO-S-S-NHS ester, a versatile heterobifunctional crosslinker. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this reagent in their work, particularly in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and targeted drug delivery.

Core Concepts: Unveiling the Functionality of this compound

This compound is a powerful tool in bioconjugation due to its three distinct functional components: a Dibenzocyclooctyne (DBCO) group, a cleavable disulfide bond (-S-S-), and an N-hydroxysuccinimide (NHS) ester. This unique combination allows for a two-step, bioorthogonal conjugation strategy, providing precise control over the linking of molecules.[1][2]

  • Dibenzocyclooctyne (DBCO) Group: This moiety is the cornerstone of copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The inherent ring strain of the DBCO group allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This bioorthogonal nature makes it ideal for use in complex biological systems.[3]

  • N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[4] This functionality allows for the initial attachment of the linker to a biomolecule of interest.

  • Cleavable Disulfide Bond (-S-S-): The disulfide bond within the linker provides a crucial element of controlled release. This bond is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or glutathione, which is present in higher concentrations inside cells.[5][6] This feature is particularly valuable for the intracellular release of payloads in drug delivery applications.[7]

Physicochemical and Reactivity Data

For effective experimental design, a clear understanding of the physicochemical properties and reactivity of this compound is essential. The following tables summarize key quantitative data.

PropertyValueReferences
Molecular Formula C₂₈H₂₇N₃O₆S₂[6]
Molecular Weight 565.66 g/mol [8]
Appearance White to off-white solid[9]
Purity >95% (typically analyzed by HPLC)[6]
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM. Limited solubility in aqueous buffers.[10][11]
Storage Conditions Store at -20°C, desiccated and protected from light.[6][9]
ReactionReagent/GroupTypical ConditionsKey Considerations
Amine Reaction NHS EsterpH 7.2-8.5 in amine-free buffers (e.g., PBS, HEPES, Borate). Reaction time: 30-60 minutes at room temperature or 2 hours on ice.NHS esters are susceptible to hydrolysis, especially at higher pH. Prepare stock solutions in anhydrous organic solvents (DMSO, DMF) immediately before use.[4][5]
Click Chemistry DBCOReacts with azide-functionalized molecules in aqueous buffers. Reaction time: 2-4 hours at room temperature or overnight at 4°C.This is a bioorthogonal reaction and does not require a catalyst. The reaction is highly specific for azides.[12][13]
Cleavage Disulfide BondReducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).Cleavage is efficient under reducing conditions, mimicking the intracellular environment.[5][6]

Mechanism of Action and Experimental Workflow

The utility of this compound lies in its ability to facilitate a sequential, two-step conjugation process. This workflow is central to its application in constructing complex biomolecular architectures like ADCs.

First, the NHS ester of the linker reacts with primary amines on a biomolecule, such as an antibody, forming a stable amide bond. This step results in a "DBCO-functionalized" antibody. Subsequently, this modified antibody can be reacted with a second molecule containing an azide (B81097) group (e.g., a cytotoxic drug) via the copper-free SPAAC reaction. The disulfide bond remains intact throughout this process, ready for subsequent cleavage when desired.

experimental_workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) cluster_step3 Step 3: Cleavage (Intracellular) A Antibody (with -NH2) C DBCO-functionalized Antibody A->C pH 7.2-8.5 B DBCO-NHCO-S-S-NHS B->C E Antibody-Drug Conjugate (ADC) C->E Aqueous Buffer D Azide-modified Drug D->E F Released Drug E->F Reducing Agent (e.g., Glutathione) G Antibody-Linker Remnant E->G

A typical experimental workflow for creating an Antibody-Drug Conjugate (ADC).

The chemical transformations underlying this process are precise and yield a well-defined final product.

chemical_reactions cluster_reaction1 Amine Reaction cluster_reaction2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reaction3 Disulfide Bond Cleavage Antibody_NH2 Antibody-NH₂ DBCO_Antibody Antibody-NHCO-S-S-DBCO Antibody_NH2->DBCO_Antibody DBCO_Linker DBCO-S-S-NHS DBCO_Linker->DBCO_Antibody NHS_leaving_group NHS DBCO_Antibody->NHS_leaving_group + ADC Antibody-Linker-Triazole-Drug DBCO_Antibody->ADC Azide_Drug N₃-Drug Azide_Drug->ADC Released_Drug HS-Linker-Triazole-Drug ADC->Released_Drug Reduction Antibody_Remnant Antibody-NHCO-SH ADC->Antibody_Remnant

Chemical reactions involved in the use of this compound.

Detailed Experimental Protocol: Antibody Conjugation

This protocol provides a general framework for the conjugation of an antibody with this compound and subsequent reaction with an azide-modified molecule. Optimization may be required for specific antibodies and payloads.

A. Materials and Reagents:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Azide-functionalized molecule (e.g., drug, fluorophore)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

B. Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[12]

    • Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[12] Additives like sodium azide must be removed.

  • Antibody Activation with this compound:

    • Add a 20-30 fold molar excess of the this compound stock solution to the antibody solution.[12] The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody integrity.[14]

    • Incubate the reaction for 60 minutes at room temperature or 2 hours on ice.[2][12]

  • Quenching of the Reaction:

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[2]

    • Incubate for 15 minutes at room temperature.[12]

  • Purification of the DBCO-functionalized Antibody:

    • Remove unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[2]

  • Copper-Free Click Reaction (SPAAC):

    • To the purified DBCO-functionalized antibody, add the azide-modified molecule. A 2-4 fold molar excess of the azide-containing molecule is typically used.[12]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[13]

  • Final Purification:

    • Purify the final antibody conjugate to remove excess azide-modified molecule and any remaining impurities using an appropriate chromatography method (e.g., size-exclusion, hydrophobic interaction).[14]

C. Characterization of the Conjugate:

  • The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

  • The purity and integrity of the final conjugate can be assessed by SDS-PAGE and mass spectrometry.

Signaling Pathway: Intracellular Drug Release

A key application of this compound is in the targeted delivery of therapeutic agents. The disulfide bond is designed to be cleaved within the reducing environment of the cell, releasing the active payload.

drug_release_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Cell Surface Receptor ADC->Receptor 1. Binding TargetCell Target Cell (e.g., Cancer Cell) Endocytosis Receptor-Mediated Endocytosis TargetCell->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Cytosol Cytosol (Reducing Environment) Endosome->Cytosol 3. Trafficking DrugRelease Disulfide Bond Cleavage (Drug Release) Cytosol->DrugRelease 4. Reduction DrugAction Drug Action on Intracellular Target DrugRelease->DrugAction 5. Therapeutic Effect

Mechanism of intracellular drug release from an ADC utilizing a disulfide linker.

This targeted release mechanism enhances the therapeutic window of potent drugs by minimizing their systemic exposure and concentrating their cytotoxic effects at the site of disease.

Conclusion

This compound is a sophisticated and highly effective heterobifunctional linker that enables the precise and controlled construction of complex bioconjugates. Its unique combination of an amine-reactive NHS ester, a bioorthogonal DBCO group for copper-free click chemistry, and a cleavable disulfide bond makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences. A thorough understanding of its chemical properties, reactivity, and the associated experimental protocols is paramount to harnessing its full potential in creating next-generation therapeutics and research tools.

References

An In-Depth Technical Guide to the Mechanism of Action for Cleavable DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, Dibenzocyclooctyne (DBCO) linkers have become indispensable tools for the precise and bioorthogonal attachment of molecules. Their utility is significantly enhanced by the incorporation of cleavable moieties, enabling the controlled release of payloads such as therapeutic agents or imaging probes at a target site. This technical guide provides a comprehensive overview of the core mechanisms of action for various classes of cleavable DBCO linkers, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction to Cleavable DBCO Linkers

DBCO linkers facilitate copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and biocompatible reaction.[1] The integration of a cleavable bond within the DBCO linker structure allows for the disassembly of the bioconjugate under specific physiological or external stimuli. This controlled-release strategy is paramount in applications like antibody-drug conjugates (ADCs), where the potent payload must remain attached to the targeting antibody in circulation and be released only upon reaching the target cells or tissue.[2] The choice of the cleavable element is dictated by the desired release trigger, which can be enzymatic, pH-dependent, reductive, or light-induced.

Disulfide-Cleavable DBCO Linkers: Harnessing the Reductive Environment

Disulfide bonds are a popular choice for cleavable linkers due to their stability in the bloodstream and susceptibility to cleavage in the reducing intracellular environment.[3]

Mechanism of Action: The intracellular concentration of reducing agents, particularly glutathione (B108866) (GSH), is significantly higher (millimolar range) compared to the extracellular environment (micromolar range). This concentration gradient is exploited by disulfide-containing DBCO linkers. Upon internalization into a cell, the disulfide bond is reduced by glutathione, leading to the cleavage of the linker and the release of the payload.[4] Some studies also indicate that enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can catalytically cleave disulfide bonds.[5]

cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) ADC_ext DBCO-S-S-Payload-Antibody (Stable) ADC_int DBCO-S-S-Payload-Antibody ADC_ext->ADC_int Internalization Cleavage Disulfide Reduction (Glutathione) ADC_int->Cleavage Released_Payload Released Payload Cleavage->Released_Payload Cleaved_Linker Cleaved DBCO-Linker Cleavage->Cleaved_Linker

Disulfide-cleavable DBCO linker mechanism.

Quantitative Data: Disulfide Linker Cleavage

Linker TypeConditionHalf-life (t½)Key FindingsReference
Azobenzene-containing disulfide20 mM GSH in PBS (pH 7.4), 37°C>50% release over 72 hoursDemonstrates efficient payload release in the presence of high glutathione concentrations.
Thioether succinimide (B58015) conjugatesIncubation with glutathione3.1 to 258 hoursThe rate of cleavage is influenced by the pKa of the thiols and the N-substituents of the maleimides.[6]

Experimental Protocol: In Vitro Disulfide Cleavage Assay

This protocol outlines a general method to assess the cleavage of a disulfide-containing DBCO linker.

Materials:

  • DBCO-S-S-Payload conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Glutathione (GSH) stock solution

  • Quenching solution (e.g., N-ethylmaleimide for thiol-containing reducing agents)

  • Analytical instruments: HPLC or LC-MS

Procedure:

  • Reaction Setup: Prepare a solution of the DBCO-S-S-Payload conjugate in PBS at a final concentration of 10 µM.

  • Initiate Cleavage: Add DTT or GSH to the conjugate solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Quenching: Stop the reaction by adding a quenching solution.

  • Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload and remaining intact conjugate.

Enzyme-Cleavable DBCO Linkers: Leveraging Protease Activity

Enzyme-cleavable linkers are designed to be substrates for proteases that are highly active within the lysosomes of target cells, such as cathepsins.[1]

Mechanism of Action: A commonly used enzyme-cleavable motif is the dipeptide valine-citrulline (Val-Cit). This sequence is recognized and cleaved by lysosomal proteases like Cathepsin B.[1] Upon cleavage of the amide bond between citrulline and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), the spacer spontaneously decomposes, releasing the unmodified payload.[1] Molecular dynamics simulations have shown that the Val-Cit moiety in antibody-drug conjugates is generally solvent-accessible, allowing for efficient enzymatic cleavage regardless of the conjugation site.[7]

cluster_workflow Enzymatic Cleavage Pathway ADC_Lysosome DBCO-Val-Cit-PABC-Payload-Antibody (in Lysosome) CathepsinB Cathepsin B ADC_Lysosome->CathepsinB Substrate for Cleavage Peptide Bond Cleavage CathepsinB->Cleavage Catalyzes Self_Immolation Self-Immolation of PABC Spacer Cleavage->Self_Immolation Released_Payload Released Payload Self_Immolation->Released_Payload

Enzyme-cleavable DBCO linker mechanism.

Quantitative Data: Enzyme-Cleavable Linker Performance

Linker TypeEnzymeKey FindingsReference
Val-CitCathepsin BEfficiently cleaved by Cathepsin B, leading to payload release. The presence of the antibody carrier does not significantly impact the drug release rate.[7]
Val-CitVarious lysosomal proteasesCan also be cleaved by Cathepsins L, S, and F, providing redundancy in the release mechanism.[1]

Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

This protocol is adapted from a general method to evaluate the cleavage of an enzyme-sensitive linker.[8]

Materials:

  • DBCO-Val-Cit-PABC-Payload conjugate (e.g., an ADC)

  • Assay buffer: 50 mM sodium acetate (B1210297), 5 mM DTT, pH 5.5

  • Activated human Cathepsin B

  • Protease inhibitor or acidic solution for quenching

  • Analytical instruments: HPLC or LC-MS

Procedure:

  • Reaction Setup: Prepare the assay buffer. Add the ADC to the buffer to a final concentration of 10 µM.

  • Initiate Reaction: Add activated human Cathepsin B to a final concentration of 1 µM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.

Acid-Cleavable DBCO Linkers: Exploiting pH Gradients

The lower pH of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4) provides another trigger for payload release.[]

Mechanism of Action: Hydrazone bonds are a common type of acid-labile linkage.[] These bonds are relatively stable at neutral pH but undergo hydrolysis under acidic conditions, leading to the cleavage of the linker and release of the payload. The stability and cleavage kinetics of hydrazone linkers can be tuned by modifying the chemical structure of the carbonyl and hydrazine (B178648) precursors.[10][11]

cluster_circulation Circulation (pH 7.4) cluster_endosome Endosome/Lysosome (pH 4.5-6.5) ADC_stable DBCO-Hydrazone-Payload-Antibody (Stable) ADC_unstable DBCO-Hydrazone-Payload-Antibody ADC_stable->ADC_unstable Internalization Hydrolysis Acid-Catalyzed Hydrolosis ADC_unstable->Hydrolysis Released_Payload Released Payload Hydrolysis->Released_Payload

Acid-cleavable (hydrazone) DBCO linker mechanism.

Quantitative Data: Hydrazone Linker Stability

Linker TypeConditionHalf-life (t½)Reference
Aromatic HydrazonepH 7.4> 24 hours (6% hydrolysis)[11]
Aromatic HydrazonepH 4.5~24 hours (97% release)[11]
Acyl HydrazonepH 7.0> 2.0 hours[11]
Acyl HydrazonepH 5.02.4 minutes[11]
General HydrazonepH 7.0183 hours[11]
General HydrazonepH 5.04.4 hours[11]

Experimental Protocol: pH-Dependent Hydrolysis Assay

Materials:

  • DBCO-Hydrazone-Payload conjugate

  • Buffers at various pH values (e.g., PBS at pH 7.4, acetate buffer at pH 5.5)

  • Quenching solution (e.g., a strong base to neutralize the acid)

  • Analytical instruments: HPLC or LC-MS

Procedure:

  • Reaction Setup: Prepare solutions of the DBCO-Hydrazone-Payload conjugate in buffers of different pH values.

  • Incubation: Incubate the solutions at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Quenching: Neutralize the reaction by adding a quenching solution.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the extent of hydrolysis and payload release at each pH.

Photocleavable DBCO Linkers: Spatiotemporal Control with Light

Photocleavable linkers offer a high degree of external control over payload release, allowing for precise spatiotemporal activation.

Mechanism of Action: A common photocleavable moiety is the o-nitrobenzyl group.[12] Upon irradiation with near-UV light (typically around 365 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the linker.[12] This process is irreversible and can be triggered with high spatial and temporal precision.

cluster_workflow Photocleavage Workflow PC_DBCO_Linker Photocleavable DBCO-Linker-Payload UV_Light UV Light (e.g., 365 nm) PC_DBCO_Linker->UV_Light Irradiation Photolysis Photolysis UV_Light->Photolysis Released_Payload Released Payload Photolysis->Released_Payload

Photocleavable DBCO linker workflow.

Quantitative Data: Photocleavage Efficiency

Linker TypeLight SourceCleavage EfficiencyTimeReference
Photocleavable DBCO-NHS esterNear-UV lamp (365 nm, 1-5 mW/cm²)>90%5-25 minutes[13][14]
o-nitrobenzyl derivatives365 nm, 3.5 mW/cm²>80% decomposition10 minutes[12]

Experimental Protocol: Photocleavage of a DBCO-Linker Conjugate

Materials:

  • Photocleavable DBCO-linker conjugate

  • Appropriate buffer (e.g., PBS)

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Analytical instruments: HPLC or LC-MS

Procedure:

  • Sample Preparation: Prepare a solution of the conjugate in the desired buffer.

  • Irradiation: Expose the solution to UV light from a suitable lamp. The distance from the lamp and the irradiation time will need to be optimized based on the lamp's intensity and the linker's properties.

  • Time Points: If studying kinetics, take aliquots at different irradiation time points.

  • Analysis: Analyze the irradiated sample(s) by HPLC or LC-MS to quantify the amount of released payload.

Conclusion

Cleavable DBCO linkers represent a versatile and powerful platform for the development of targeted therapeutics and advanced research tools. The ability to incorporate a variety of cleavable moieties allows for the rational design of bioconjugates that can release their payloads in response to specific biological cues or external stimuli. A thorough understanding of the mechanisms of action, cleavage kinetics, and appropriate experimental validation is crucial for the successful application of these innovative linkers in drug development and beyond. This guide provides a foundational understanding to aid researchers in the selection and implementation of the optimal cleavable DBCO linker strategy for their specific research needs.

References

Technical Guide: Solubility and Application of DBCO-NHCO-S-S-NHS Ester in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of DBCO-NHCO-S-S-NHS ester in Dimethyl Sulfoxide (DMSO) and its application in bioconjugation. This document offers structured data, detailed experimental protocols, and workflow visualizations to aid researchers in the effective use of this versatile crosslinker.

Introduction to this compound

Dibenzocyclooctyne (DBCO) reagents are instrumental in copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient conjugation of biomolecules in aqueous environments. The this compound is a heterobifunctional crosslinker featuring a DBCO moiety for reaction with azide-containing molecules and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. The inclusion of a disulfide bond within the linker provides a cleavable arm, allowing for the release of conjugated cargo under reducing conditions, a feature particularly valuable in drug delivery systems.

Solubility Data

The solubility of DBCO-containing crosslinkers in DMSO is a critical parameter for their effective use in labeling proteins and other biomolecules. DMSO is a common solvent for these reagents due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous buffers.

Compound NameSolubility in DMSOSource
This compound10 mM[1][2]
DBCO-NHS ester50 mg/mL (approximately 124 mM)[3][4]
DBCO-NHCO-PEG4-NHS ester10 mM[5]
DBCO-PEG4-NHS esterSoluble[6][7]
DBCO-PEG6-NHS esterSoluble[8]
DBCO-NHCO-PEG13-NHS esterSoluble[9]

Note: The solubility of PEGylated versions of DBCO-NHS esters is generally good in DMSO and other organic solvents like DMF and DCM[7][8][9][10]. The PEG spacer can also enhance the aqueous solubility of the conjugate[8][9]. It is crucial to use anhydrous (hygroscopic) DMSO, as the NHS ester moiety is sensitive to hydrolysis[4][6].

Experimental Protocols

The following protocols provide a general framework for the dissolution and use of this compound in a typical bioconjugation experiment.

Reagent Preparation

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amine-containing biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)

  • Desalting column

Procedure:

  • Equilibration of Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Stock Solution Preparation: Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO. For a 10 mM stock solution, the appropriate amount of DMSO should be added to the vial. Briefly vortex to ensure complete dissolution. Stock solutions in anhydrous solvents can be stored at -20°C for a few days, but fresh preparation is always recommended[6].

Protein Labeling with this compound

Procedure:

  • Reaction Setup: Add the freshly prepared this compound stock solution to the protein solution. A 10 to 20-fold molar excess of the crosslinker to the protein is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal reaction time and temperature may need to be determined empirically for specific applications.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or through dialysis.

Copper-Free Click Chemistry Reaction

Procedure:

  • Reaction Setup: Mix the DBCO-labeled biomolecule with the azide-containing molecule of interest in a suitable reaction buffer. A 2 to 4-fold molar excess of the azide-modified component is typically used.

  • Incubation: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.

  • Purification: If necessary, purify the final conjugate to remove any unreacted components.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the use of this compound.

G cluster_prep Reagent Preparation cluster_labeling Amine Labeling cluster_click Copper-Free Click Chemistry reagent This compound (Solid) stock 10 mM Stock Solution in DMSO reagent->stock Dissolve dmso Anhydrous DMSO dmso->stock reaction_mix Incubate (RT, 30-60 min) stock->reaction_mix Add Molar Excess protein Amine-containing Biomolecule (e.g., Antibody) protein->reaction_mix quench Quench (Tris or Glycine) reaction_mix->quench purify1 Purify (Desalting Column) quench->purify1 dbco_protein DBCO-labeled Biomolecule purify1->dbco_protein click_reaction Incubate (4°C, Overnight) dbco_protein->click_reaction azide Azide-containing Molecule azide->click_reaction final_conjugate Final Conjugate click_reaction->final_conjugate

Caption: General workflow for bioconjugation using this compound.

G cluster_reaction1 Step 1: Amine Coupling cluster_reaction2 Step 2: Copper-Free Click Chemistry cluster_cleavage Optional: Cleavage dbco_linker This compound DBCO S-S NHS Ester dbco_labeled DBCO-labeled Biomolecule DBCO S-S Amide Bond dbco_linker:nhs->dbco_labeled Reacts with Primary Amine amine R-NH2 (Biomolecule) amine->dbco_labeled conjugate Final Conjugate Triazole Ring S-S Amide Bond dbco_labeled:dbco->conjugate Reacts with Azide azide N3-R' (Molecule) azide->conjugate cleaved_products Released Cargo + Thiol-Biomolecule conjugate:ss->cleaved_products Reduces Disulfide Bond reducing_agent Reducing Agent (e.g., DTT) reducing_agent->cleaved_products

Caption: Reaction mechanism of this compound.

References

Navigating Bioconjugation: A Technical Guide to DBCO-NHCO-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-NHCO-S-S-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document details its suppliers, cost, and the fundamental experimental protocols for its application. Furthermore, it illustrates the key chemical processes and workflows through detailed diagrams.

Introduction to this compound

This compound is a powerful tool in bioconjugation, featuring three key components:

  • Dibenzocyclooctyne (DBCO): An azide-reactive group that enables copper-free click chemistry, a bioorthogonal reaction ideal for conjugating molecules in biological systems without the need for a toxic copper catalyst.

  • Disulfide (S-S) Bond: A cleavable linker that is stable in the bloodstream but can be readily cleaved by reducing agents such as glutathione, which is found in higher concentrations inside cells. This feature allows for the targeted release of payloads within the cellular environment.

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of antibodies and other proteins.

This unique combination of functionalities makes this compound a valuable reagent for the construction of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted delivery to cancer cells.

Suppliers and Cost

The availability and cost of this compound and its analogs are critical considerations for research and development. The following table summarizes information from various suppliers. Please note that prices are subject to change and may vary based on quantity and purity.

SupplierProduct NameCatalog NumberPurityQuantityPrice (USD)
BroadPharmDBCO-S-S-NHS esterBP-4197595%25 mg$350.00
50 mg$540.00
100 mg$860.00
MedchemExpressThis compoundHY-136557>98%1 mg$105.00
5 mg$315.00
10 mg$525.00
PurePEGDBCO-NHCO-S-S-COONHS Ester2884902min. 95%25 mg$195.00
100 mg$495.00
Conju-ProbeDBCO-SS-NHSA-1021>95%10 mg$170.00
25 mg$320.00
50 mg$520.00

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of antibody-drug conjugates. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Antibody Modification with this compound

This protocol describes the initial step of attaching the DBCO linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers like sodium azide. If necessary, exchange the buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.

  • DBCO-Linker Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-linker and quenching buffer by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Copper-Free Click Chemistry for Payload Conjugation

This protocol outlines the conjugation of an azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • DBCO-functionalized antibody

  • Azide-modified payload (e.g., cytotoxic drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-functionalized antibody with a 1.5- to 5-fold molar excess of the azide-modified payload in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may be required for complete reaction.

  • Purification: Purify the resulting ADC to remove unconjugated payload and antibody. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography (e.g., Protein A).

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity. Techniques such as UV-Vis spectroscopy, HIC, SEC, and mass spectrometry are commonly employed.

Cleavage of the Disulfide Linker

This protocol describes the cleavage of the disulfide bond to release the conjugated payload.

Materials:

Procedure:

  • Reaction Setup: To the ADC solution, add the reducing agent to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.

  • Analysis: Analyze the reaction mixture using techniques such as HPLC or SDS-PAGE to confirm the cleavage of the linker and the release of the payload.

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of this compound.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_activation Linker Activation & Conjugation cluster_payload_conjugation Payload Conjugation (Click Chemistry) cluster_final_product Final Product mAb Monoclonal Antibody buffer_exchange Buffer Exchange (Amine-free) mAb->buffer_exchange conjugation Conjugation (mAb + DBCO-linker) buffer_exchange->conjugation dbco_linker DBCO-NHCO-S-S-NHS in DMSO/DMF dbco_linker->conjugation quench Quenching (Tris buffer) conjugation->quench purify_linker Purification (Desalting) quench->purify_linker click_reaction Copper-Free Click Reaction purify_linker->click_reaction azide_payload Azide-modified Payload azide_payload->click_reaction purify_adc ADC Purification (SEC/HIC) click_reaction->purify_adc final_adc Antibody-Drug Conjugate (ADC) purify_adc->final_adc

Caption: Experimental workflow for ADC synthesis using this compound.

adc_mechanism cluster_extracellular Extracellular Environment cluster_internalization Internalization cluster_intracellular Intracellular Environment (Reducing) cluster_cellular_effect Cellular Effect adc_circulating ADC in Circulation (Linker Stable) target_cell Target Cancer Cell (Antigen Expression) adc_circulating->target_cell Binding endosome Endosome target_cell->endosome Endocytosis lysosome Lysosome endosome->lysosome linker_cleavage Disulfide Bond Cleavage (e.g., by Glutathione) lysosome->linker_cleavage payload_release Payload Release linker_cleavage->payload_release apoptosis Apoptosis payload_release->apoptosis Induces

Caption: Mechanism of action of a disulfide-linked ADC.

Methodological & Application

Application Notes and Protocols for Antibody Labeling using a Cleavable DBCO-NHCO-S-S-NHS Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the conjugation of an azide-modified payload to a monoclonal antibody (mAb) using the heterobifunctional, cleavable linker, DBCO-NHCO-S-S-NHS ester. This linker facilitates a two-step conjugation process: first, the modification of the antibody with a dibenzocyclooctyne (DBCO) group via an N-hydroxysuccinimide (NHS) ester reaction with primary amines; and second, the attachment of an azide-containing payload through strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry". The incorporated disulfide bond (S-S) within the linker allows for the intracellular release of the payload in a reducing environment.[1][2][3]

This methodology is central to the construction of antibody-drug conjugates (ADCs), which are designed to deliver highly potent cytotoxic agents specifically to target cells, thereby increasing therapeutic efficacy while minimizing off-target toxicity.[4][5]

Principle of the Method

The antibody labeling process using the this compound linker is a two-stage process:

  • Antibody Modification: The NHS ester end of the linker reacts with primary amines (-NH2) on the surface of the antibody, primarily on the side chains of lysine (B10760008) residues and the N-terminus, to form a stable amide bond.[][7] This reaction results in a DBCO-functionalized antibody. The reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.[][8]

  • Payload Conjugation (Click Chemistry): The DBCO group on the modified antibody is a strained alkyne that readily and specifically reacts with an azide-functionalized payload via a copper-free click chemistry reaction known as SPAAC.[][10] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for conjugating molecules to sensitive biological macromolecules like antibodies.[11][12] The resulting triazole linkage is highly stable.

The disulfide bond within the linker is designed to be cleaved by intracellular reducing agents such as glutathione, which is present in higher concentrations inside cells compared to the bloodstream.[2] This ensures that the cytotoxic payload is released from the antibody once the ADC has been internalized by the target cell.[1][3]

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • This compound Linker

  • Azide-Modified Payload

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5)[13]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[14]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[15]

  • Purification System (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes with appropriate molecular weight cut-off (MWCO))[16]

  • Analytical Instrumentation (e.g., UV-Vis Spectrophotometer, Mass Spectrometer, HPLC system)

Step 1: Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer and free from any amine-containing substances that could compete with the NHS ester reaction.

  • If the antibody solution contains substances such as Tris, glycine, or sodium azide, they must be removed. This can be achieved by buffer exchange using dialysis or a desalting column into an amine-free buffer like PBS at pH 7.2-8.5.[15][17]

  • Adjust the antibody concentration to a suitable level, typically 1-10 mg/mL.[15][17]

  • Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280).

Step 2: Antibody Modification with this compound

This protocol details the covalent attachment of the DBCO linker to the antibody.

  • Prepare a fresh stock solution of the this compound linker in anhydrous DMF or DMSO, typically at a concentration of 10 mM.[15]

  • Add a 10- to 30-fold molar excess of the this compound solution to the antibody solution.[14][15] The final concentration of the organic solvent (DMF or DMSO) should not exceed 10-20% (v/v) to maintain the integrity of the antibody.[15][16]

  • Incubate the reaction mixture for 30-120 minutes at room temperature or on ice.[][14] The optimal reaction time may need to be determined empirically.

  • To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[14] This will react with and consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Remove the excess, unreacted linker and byproducts by purifying the DBCO-modified antibody. Size-exclusion chromatography (SEC) is a highly effective method for this purpose.[16] Alternatively, dialysis or spin filtration can be used.[15]

  • The purified DBCO-antibody conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.[13][15] It is important to note that the DBCO group can lose reactivity over time.[15]

Step 3: Payload Conjugation via Copper-Free Click Chemistry

This protocol describes the final step of attaching the azide-modified payload to the DBCO-functionalized antibody.

  • Add the azide-modified payload to the purified DBCO-antibody solution. A 2- to 5-fold molar excess of the azide-payload over the antibody is typically recommended to drive the reaction to completion.[14]

  • Incubate the reaction mixture for 2-48 hours. The reaction can be performed at 4°C, room temperature, or 37°C.[14][16] Higher temperatures will generally increase the reaction rate.[16]

  • After the incubation period, purify the resulting antibody-drug conjugate (ADC) to remove any unreacted payload and other impurities. This is commonly achieved using SEC, hydrophobic interaction chromatography (HIC), or dialysis.[16]

Step 4: Characterization of the Antibody-Drug Conjugate (ADC)

Comprehensive characterization of the final ADC product is essential to ensure its quality and consistency.[18][19] Key parameters to assess include:

  • Drug-to-Antibody Ratio (DAR): This is the average number of drug molecules conjugated to each antibody. It can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or HIC.[5]

  • Purity and Aggregation: SEC is used to assess the purity of the ADC and to quantify the presence of any high molecular weight aggregates.

  • Conjugation Site Analysis: Mass spectrometry-based methods, such as peptide mapping, can be employed to identify the specific lysine residues on the antibody that have been modified.

  • In Vitro Potency and Stability: Functional assays are necessary to confirm that the ADC retains its antigen-binding affinity and that the payload can be effectively released to induce cell death in target cells.

Quantitative Data Summary

The following tables provide recommended ranges for the key parameters in the antibody labeling protocol.

Table 1: Antibody Modification with this compound

ParameterRecommended RangeNotes
Antibody Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Linker10-30 foldA higher excess drives the reaction but may require more extensive purification.[14][15]
Reaction Buffer pH7.2-8.5A slightly alkaline pH is optimal for the NHS ester reaction with primary amines.[][8]
Reaction Temperature4°C to Room TemperatureLower temperatures can be used for sensitive antibodies.[]
Incubation Time30-120 minutesThe optimal time should be determined empirically.[]
Organic Solvent Conc.< 20% (v/v)High concentrations of DMF or DMSO can denature the antibody.[15]

Table 2: Payload Conjugation via Copper-Free Click Chemistry

ParameterRecommended RangeNotes
Molar Excess of Azide-Payload2-5 foldA higher excess can drive the reaction to completion.[14]
Reaction BufferPBS (pH ~7.4)Physiological pH is optimal for the click reaction.[16]
Reaction Temperature4°C to 37°CHigher temperatures can increase the reaction rate.[16]
Incubation Time2-48 hoursDependent on the reactivity of the azide-payload and the reaction temperature.[14][16]

Visualizations

Antibody_Labeling_Workflow Experimental Workflow for ADC Synthesis cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Payload Conjugation cluster_3 Step 4: Characterization mAb Monoclonal Antibody Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.2-8.5) mAb->Buffer_Exchange Prepared_mAb Prepared mAb Buffer_Exchange->Prepared_mAb Reaction1 NHS Ester Reaction Prepared_mAb->Reaction1 Linker This compound Linker->Reaction1 Quenching Quenching (Tris Buffer) Reaction1->Quenching Purification1 Purification (e.g., SEC) Quenching->Purification1 DBCO_mAb DBCO-Modified Antibody Purification1->DBCO_mAb Reaction2 SPAAC Click Chemistry DBCO_mAb->Reaction2 Payload Azide-Modified Payload Payload->Reaction2 Purification2 Purification (e.g., SEC, HIC) Reaction2->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC DAR DAR Measurement ADC->DAR Purity Purity & Aggregation Analysis ADC->Purity Potency In Vitro Potency Assay ADC->Potency

Caption: Overall workflow for ADC synthesis using a this compound linker.

NHS_Ester_Reaction NHS Ester Reaction with Antibody Antibody Antibody-NH2 (Lysine Residue) Conjugate Antibody-NHCO-S-S-NHCO-DBCO Antibody->Conjugate pH 7.2-8.5 NHS_leaving_group N-hydroxysuccinimide plus1 + Linker This compound plus2 +

Caption: Reaction of the DBCO-linker with a primary amine on the antibody surface.

SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product DBCO_Ab DBCO-Modified Antibody ADC Antibody-Drug Conjugate (ADC) DBCO_Ab->ADC Copper-Free plus + Azide_Payload N3-Payload

Caption: Copper-free click chemistry reaction for payload conjugation.

References

Application Notes and Protocols for DBCO-NHCO-S-S-NHS Ester in Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-S-S-NHS ester is a heterobifunctional, cleavable crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] This reagent facilitates the covalent attachment of molecules to proteins, such as antibodies, through a two-step process. Initially, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines on the protein. Subsequently, the dibenzocyclooctyne (DBCO) group enables a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][3] The incorporated disulfide bond within the linker structure confers cleavability in a reducing environment, a critical feature for the controlled release of payloads within the target cell.[4][5][6][7]

The this compound linker is designed for high stability in circulation and efficient cleavage within the target cell.[2] The DBCO moiety provides a bioorthogonal handle for the precise attachment of various payloads, including cytotoxic drugs, fluorescent dyes, or imaging agents, without the need for a toxic copper catalyst.[3][8][9]

Chemical Structure and Properties

PropertyValueReference
Molecular Formula C28H27N3O6S2[10]
Molecular Weight 565.66 g/mol [10]
Purity >95%[10]
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile.[3][10][11][3][10][11]
Storage Store at -20°C, protected from moisture and light.[3][11][12][3][11][12]

Mechanism of Action

The utility of this compound in protein conjugation stems from its dual reactivity and the cleavable disulfide bond.

  • Amine-Reactive Conjugation: The NHS ester end of the molecule reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This reaction is most efficient at a pH range of 7.2-9.0.[3][13]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Following the initial conjugation to the protein, the exposed DBCO group serves as a reactive partner for an azide-modified molecule. The inherent ring strain of the DBCO group allows for a rapid and spontaneous cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a copper catalyst.[1][3]

  • Reductive Cleavage: The disulfide bond within the linker is stable under normal physiological conditions but can be cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or intracellular glutathione (B108866) (GSH).[4][6][7] This reductive cleavage is a key mechanism for releasing the conjugated payload inside the target cells, where the concentration of glutathione is significantly higher than in the bloodstream.[4][6]

cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: SPAAC Click Chemistry cluster_step3 Step 3: Reductive Cleavage Protein Protein (-NH2) Protein_DBCO Protein-S-S-NHCO-DBCO Protein->Protein_DBCO pH 7.2-9.0 DBCO_Linker DBCO-NHCO-S-S-NHS DBCO_Linker->Protein_DBCO NHS NHS Azide_Payload Azide-Payload Protein_Payload Protein-S-S-Payload Azide_Payload->Protein_Payload Protein_DBCO_2->Protein_Payload Copper-free Released_Payload Released Payload Protein_Payload_2->Released_Payload Reducing Agent (e.g., GSH) Protein_SH Protein (-SH) Protein_Payload_2->Protein_SH

Figure 1. Reaction mechanism of this compound for protein conjugation and payload release.

Experimental Protocols

Materials and Reagents
  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[12]

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[12]

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0.[13][14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[13][15]

  • Azide-modified payload.

  • Purification system: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.[13][15]

Protocol 1: Two-Step Protein Conjugation

This protocol describes the conjugation of a protein with an azide-modified payload using this compound.

Step 1: Activation of Protein with this compound

  • Prepare the Protein: Ensure the protein is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis.[12] Adjust the protein concentration to 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[12]

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10-20% to maintain protein stability.[12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[13][14][15]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[13]

  • Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis against the reaction buffer.[15]

Step 2: Copper-Free Click Chemistry Reaction

  • Prepare the Azide-Payload: Dissolve the azide-modified payload in a compatible solvent.

  • Reaction: Add a 2- to 4-fold molar excess of the azide-modified payload to the purified DBCO-activated protein solution.[15]

  • Incubation: Incubate the reaction mixture overnight at 4°C or for 1-2 hours at room temperature with gentle mixing.[15]

  • Purification: Purify the final protein conjugate to remove any unreacted payload using an appropriate method such as size exclusion chromatography (SEC), affinity chromatography, or dialysis, depending on the properties of the payload.

start Start prep_protein Prepare Protein (Amine-free buffer) start->prep_protein prep_linker Prepare DBCO-Linker (10 mM in DMSO/DMF) start->prep_linker react1 React Protein with Linker (10-20x molar excess) prep_protein->react1 prep_linker->react1 incubate1 Incubate (30-60 min RT or 2h at 4°C) react1->incubate1 quench Quench Reaction (Tris or Glycine) incubate1->quench purify1 Purify DBCO-Protein (Desalting column) quench->purify1 react2 React DBCO-Protein with Payload (2-4x molar excess) purify1->react2 prep_payload Prepare Azide-Payload prep_payload->react2 incubate2 Incubate (Overnight at 4°C or 1-2h RT) react2->incubate2 purify2 Purify Final Conjugate (SEC, Affinity, or Dialysis) incubate2->purify2 end End purify2->end ADC Antibody-Drug Conjugate (ADC) Targeting Tumor Cell Targeting ADC->Targeting 1. Binds to Tumor Antigen Internalization Internalization Targeting->Internalization 2. Endocytosis Release Payload Release (Reductive Cleavage) Internalization->Release 3. Intracellular High GSH Apoptosis Cell Death (Apoptosis) Release->Apoptosis 4. Drug Action

References

A Step-by-Step Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Dibenzocyclooctyne (DBCO) linkers. SPAAC is a powerful bioorthogonal chemistry that enables the efficient and specific conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3][4] This makes it an ideal tool for applications in drug development, protein labeling, and diagnostics.[1][5]

Introduction to SPAAC with DBCO Linkers

SPAAC is a type of "click chemistry" that involves the reaction between a strained alkyne, such as DBCO, and an azide-functionalized molecule.[2][3][4] The inherent ring strain in the DBCO molecule significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and with high efficiency under mild, physiological conditions.[2][6] The resulting triazole linkage is highly stable.[2][3][4]

DBCO linkers are favored for their high reactivity and stability.[7] They can be readily incorporated into biomolecules such as proteins, antibodies, and nucleic acids through various reactive handles, most commonly N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine (B10760008) residues).[5][8][9]

Key Advantages of SPAAC with DBCO Linkers:

  • Biocompatibility: The absence of a copper catalyst makes this reaction suitable for use in living cells and whole organisms.[3][4][7]

  • High Specificity: DBCO and azide (B81097) groups react selectively with each other, minimizing off-target reactions with other functional groups present in biological samples.[3][7]

  • Rapid Kinetics: The reaction is typically fast, often reaching completion within minutes to a few hours at room temperature.[2][6]

  • Mild Reaction Conditions: SPAAC proceeds efficiently in aqueous buffers at physiological pH and temperature, preserving the integrity of sensitive biomolecules.[3][7]

  • High Yields: The reaction often proceeds to quantitative or near-quantitative yields.[2][6]

Quantitative Data Summary

The efficiency of a SPAAC reaction is influenced by several factors, including the choice of buffer, pH, temperature, and the specific structure of the DBCO linker and azide partner.[10][11][12] The following tables summarize key quantitative data to aid in the optimization of your experiments.

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)
Buffer (pH) Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside
PBS (pH 7)0.32–0.85[10][11][12]
HEPES (pH 7)0.55–1.22[10][11][12]
DMEM0.59–0.97[11][12]
RPMI0.27–0.77[11][12]

Note: Higher pH values generally increase SPAAC reaction rates, though this effect can be buffer-dependent.[10]

Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs
DBCO Construct Reactant Azide Buffer Rate Constant (M⁻¹s⁻¹)
Sulfo DBCO-amineModel AzidesVarious0.27 - 1.22[10]
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine[10]
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37[10][11][12]

Note: The inclusion of a PEG linker can enhance reaction rates by reducing steric hindrance.[10][11][12]

Table 3: General Reaction Parameters for DBCO Labeling and SPAAC
Parameter Typical Range Reference
Molar Excess (DBCO-NHS ester to Protein)5 to 40-fold[5][13][14]
Molar Excess (Azide-molecule to DBCO-Protein)1.5 to 10-fold[10][15][16]
Reaction Temperature (°C)4 to 37[2][10]
Reaction Time (hours)0.5 to 24[2][8][10][15]
Optimal pH7.0 - 9.0[6][8]

Experimental Workflows and Logical Relationships

To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.

experimental_workflow_dbco_labeling cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification protein_prep Prepare Protein Solution (0.5-5 mg/mL in amine-free buffer) add_dbco Add DBCO-NHS Ester (10-20 fold molar excess) protein_prep->add_dbco dbco_prep Prepare DBCO-NHS Ester (10 mM in anhydrous DMSO/DMF) dbco_prep->add_dbco incubate Incubate (30-60 min at RT or 2h at 4°C) add_dbco->incubate quench Quench Reaction (50-100 mM Tris-HCl) incubate->quench purify Purify DBCO-labeled Protein (Desalting column or dialysis) quench->purify

Experimental workflow for protein labeling with a DBCO-NHS ester.

logical_relationship_spaac dbco_protein DBCO-labeled Protein spaac_reaction SPAAC Reaction dbco_protein->spaac_reaction azide_molecule Azide-modified Molecule azide_molecule->spaac_reaction reaction_conditions Reaction Conditions (Buffer, pH, Temp, Time) reaction_conditions->spaac_reaction conjugate Stable Triazole Conjugate spaac_reaction->conjugate analysis Analysis (SDS-PAGE, HPLC, MS) conjugate->analysis

Logical relationship of the SPAAC reaction components and outcome.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in a typical SPAAC bioconjugation experiment.

Protocol 1: Labeling of Proteins with DBCO-NHS Ester

This protocol describes the labeling of a protein with a DBCO moiety using a DBCO-NHS ester.

Materials:

  • Protein solution (0.5-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0).[13]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester).[13]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[13]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[8][9]

  • Desalting columns or dialysis equipment for purification.[8][9][13]

Procedure:

  • Reagent Preparation:

    • Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[8][13] NHS esters are moisture-sensitive and will hydrolyze over time.[8]

    • Ensure the protein solution is in an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer at a pH between 7 and 9.[8] Avoid buffers containing primary amines like Tris or glycine.[8]

  • Labeling Reaction:

    • Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[5][16] The optimal molar ratio may need to be determined empirically based on the protein concentration and desired degree of labeling.[9]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[8][9][14]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[8][9]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[9]

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[8][9][13]

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.

Materials:

  • DBCO-labeled molecule (from Protocol 1 or commercially sourced).

  • Azide-modified molecule.

  • Reaction buffer (e.g., PBS or HEPES, pH 7.0-8.5). Ensure the buffer is free of sodium azide.[8][10]

Procedure:

  • Reagent Preparation:

    • Prepare the azide-containing sample in the chosen reaction buffer.[2][10]

    • If the DBCO-containing reagent is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10-15%) to prevent precipitation of biomolecules.[10]

  • Conjugation Reaction:

    • Combine the DBCO-functionalized molecule and the azide-modified biomolecule in the reaction buffer. A molar excess of 1.5 to 10-fold of one reactant can be used to drive the reaction to completion.[15][16] For antibody-oligonucleotide conjugation, a 2-4 fold molar excess of the azide-modified oligo is often used.[3][14]

    • Incubate the reaction at a suitable temperature. Common incubation conditions are room temperature (25°C) for 4-12 hours or 4°C overnight (at least 12 hours).[8][10][15] For faster kinetics, the temperature can be increased to 37°C, provided the biomolecules are stable.[8][10]

  • Purification of the Conjugate:

    • Purify the final conjugate from unreacted starting materials using an appropriate method such as size exclusion chromatography (SEC), affinity chromatography, or dialysis, depending on the properties of the conjugate.[9][14] For oligonucleotide conjugates, HPLC can be an effective purification method.[14][17]

Protocol 3: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

The progress of a SPAAC reaction involving DBCO can be monitored by tracking the disappearance of the characteristic DBCO absorbance at approximately 309-310 nm.[3][10]

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Reaction mixture from Protocol 2.

Procedure:

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.[10]

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[10]

  • Data Acquisition:

    • Prepare the reaction mixture as described in Protocol 2, ensuring the initial concentration of the DBCO reagent provides an absorbance within the linear range of the spectrophotometer.[10]

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately begin monitoring the absorbance at 309 nm over time.[10] Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[10]

  • Data Analysis:

    • For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the DBCO concentration (proportional to the absorbance at 309 nm) versus time. The plot should be linear, and the negative of the slope will give the pseudo-first-order rate constant.[10]

Troubleshooting

Problem Potential Cause Suggested Solution
Slow or Incomplete Reaction Low reactant concentrations.Increase the concentration of one or both reactants.[10]
Suboptimal buffer or pH.Switch to HEPES buffer, which can increase reaction rates compared to PBS.[10] Optimize pH, as higher values often accelerate the reaction.[10]
Low temperature.Increase the reaction temperature to 25°C or 37°C if biomolecules are stable.[10]
Presence of sodium azide in buffers.Ensure all buffers are free of sodium azide, as it will compete with the azide-modified molecule for the DBCO linker.[8][10]
Non-specific Labeling Impure starting materials.Purify the starting materials before the reaction.
Undesired reactions with highly reactive cyclooctynes.While DBCO is generally specific, ensure mild reaction conditions and minimize reaction time.
Difficulty in Purifying Product Similar properties of product and starting materials.Optimize the purification method. For proteins, size exclusion or affinity chromatography is often effective.[18] For smaller molecules, reverse-phase HPLC may be necessary.[17]

References

Application Notes and Protocols for Disulfide Bond Cleavage in DBCO-NHCO-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-NHCO-S-S-NHS ester is a heterobifunctional crosslinker that incorporates a cleavable disulfide bond, offering a versatile tool for bioconjugation and drug delivery applications. The NHS ester group allows for covalent attachment to primary amines on biomolecules such as antibodies or proteins. The DBCO (Dibenzocyclooctyne) group enables copper-free click chemistry reactions with azide-modified molecules. The integrated disulfide bond provides a crucial feature: the ability to release the conjugated cargo under reducing conditions, mimicking the intracellular environment. This application note provides detailed protocols for the efficient cleavage of the disulfide bond within this linker using common reducing agents.[1][2][3][4]

Mechanism of Disulfide Bond Cleavage

The disulfide bond (-S-S-) in the linker is susceptible to reduction by thiol-containing reagents like Dithiothreitol (DTT) or phosphine-based reagents like Tris(2-carboxyethyl)phosphine (TCEP).[2][5][6][7] The reducing agent breaks the disulfide bond, resulting in two free thiol groups and the subsequent release of the conjugated molecule. This targeted release is particularly advantageous in applications like antibody-drug conjugates (ADCs), where the cytotoxic payload should only be liberated within the target cells, which have a higher concentration of reducing agents like glutathione (B108866) compared to the bloodstream.[][9][10]

Quantitative Data on Disulfide Bond Reduction

The efficiency of disulfide bond cleavage is dependent on several factors, including the choice of reducing agent, its concentration, the reaction time, temperature, and pH. The following table summarizes typical conditions for disulfide bond reduction using TCEP and DTT.

Reducing AgentConcentration RangeTypical Incubation TimeTemperatureOptimal pH RangeNotes
TCEP 5 - 50 mM< 5 minutes to 1 hourRoom Temperature1.5 - 9.0More stable and effective at lower pH than DTT.[1][5][11] Does not contain a thiol group, minimizing interference with downstream thiol-reactive chemistry.[2][7]
DTT 1 - 10 mM10 - 30 minutesRoom Temperature to 37°C7.1 - 8.0Cell-permeable and a strong reducing agent.[6][12] Its reducing power is limited at pH values below 7.[12]

Experimental Protocols

Materials
  • This compound conjugated biomolecule

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Dithiothreitol (DTT)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator or water bath

Protocol 1: Disulfide Bond Cleavage using TCEP

This protocol provides a general procedure for the cleavage of the disulfide bond in a this compound conjugate using TCEP.

  • Prepare TCEP Stock Solution:

    • Dissolve TCEP-HCl in the desired reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 0.5 M.

    • Note: TCEP is less stable in phosphate (B84403) buffers at neutral pH; it is recommended to prepare fresh solutions in such cases.[1][11]

  • Prepare Conjugate Solution:

    • Dissolve the this compound conjugated biomolecule in the reaction buffer to a desired concentration.

  • Initiate Cleavage Reaction:

    • Add the TCEP stock solution to the conjugate solution to achieve a final TCEP concentration in the range of 5-50 mM. A molar excess of TCEP is recommended for efficient cleavage.[13]

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 15-30 minutes. For some substrates, incubation for up to 1 hour may be beneficial.[13]

  • Downstream Processing:

    • The reduced product can now be used for downstream applications. If necessary, excess TCEP can be removed using desalting columns or dialysis.

Protocol 2: Disulfide Bond Cleavage using DTT

This protocol outlines the procedure for disulfide bond cleavage using DTT.

  • Prepare DTT Stock Solution:

    • Prepare a 1 M stock solution of DTT in deionized water. Aliquot and store at -20°C.

  • Prepare Conjugate Solution:

    • Dissolve the this compound conjugated biomolecule in a suitable buffer with a pH between 7.1 and 8.0 (e.g., PBS, pH 7.4).

  • Initiate Cleavage Reaction:

    • Add the DTT stock solution to the conjugate solution to a final concentration of 1-10 mM.[6]

  • Incubation:

    • Incubate the reaction mixture for 10-30 minutes at room temperature or 37°C.[6]

  • Downstream Processing:

    • Following cleavage, the released molecule can be analyzed or used in subsequent experiments. Excess DTT may need to be removed for certain downstream applications, which can be achieved through methods like dialysis or size-exclusion chromatography.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes described in this application note.

experimental_workflow cluster_conjugation Step 1: Bioconjugation cluster_click Step 2: Click Chemistry (Optional) cluster_cleavage Step 3: Disulfide Cleavage Biomolecule Biomolecule (e.g., Antibody) Conjugate DBCO-S-S-Biomolecule Conjugate Biomolecule->Conjugate NHS Ester Reaction (amine reactive) Linker This compound Linker->Conjugate Final_Conjugate Final Conjugate Conjugate->Final_Conjugate Copper-Free Click Reaction Azide_Molecule Azide-Modified Molecule Azide_Molecule->Final_Conjugate Cleaved_Product Released Molecule + Thiol-Biomolecule Final_Conjugate->Cleaved_Product Reduction Reducing_Agent Reducing Agent (TCEP or DTT) Reducing_Agent->Cleaved_Product

Caption: Experimental workflow for bioconjugation and subsequent disulfide bond cleavage.

cleavage_mechanism cluster_products Cleavage Products DBCO_SS_Biomolecule DBCO-NHCO-S-S-Biomolecule Released_Molecule DBCO-NHCO-SH (Released Molecule) DBCO_SS_Biomolecule->Released_Molecule Reduction Thiol_Biomolecule HS-Biomolecule DBCO_SS_Biomolecule->Thiol_Biomolecule Reduction Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->DBCO_SS_Biomolecule

Caption: Mechanism of disulfide bond cleavage by a reducing agent.

References

Application Notes: Cell Surface Labeling Using DBCO-NHCO-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The DBCO-NHCO-S-S-NHS ester is a heterobifunctional, cleavable crosslinker designed for advanced bioconjugation and cell surface labeling applications. This reagent incorporates three key functionalities:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues of proteins and antibodies.[1][2]

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables rapid and highly specific, copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC) with azide-containing molecules.[1][3] The reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native cellular processes.[4]

  • Disulfide (S-S) Bond: A cleavable linker that can be broken under mild reducing conditions (e.g., using DTT or TCEP), allowing for the controlled release of conjugated molecules.[5][6]

This unique combination makes the this compound an invaluable tool for researchers in cell biology and drug development. It is particularly useful for attaching molecules to cell surfaces via antibodies or other proteins, with the option for subsequent release of a payload within the reducing environment of the cell or upon external stimulation.[5] Primary applications include the construction of antibody-drug conjugates (ADCs), targeted imaging, and the analysis of cell surface protein interactions.[7][8]

Mechanism of Action

The utility of this compound is derived from its multi-step reaction capability. The process typically involves an initial conjugation to an amine-containing biomolecule, followed by a bioorthogonal reaction with an azide-modified target, and an optional cleavage step.

  • Amine Conjugation: The NHS ester reacts with a primary amine on a targeting molecule (e.g., an antibody) to form a stable amide bond. This step effectively "primes" the antibody with a DBCO group.[9] This reaction is typically performed at a pH range of 7.2-9.[1]

  • Copper-Free Click Chemistry: The DBCO-functionalized antibody can then be introduced to a biological system containing azide (B81097) groups. This is often achieved by metabolically labeling cell surface glycans with azide-modified sugars (e.g., Ac4ManNAz).[10][11] The DBCO group on the antibody rapidly and specifically reacts with the azide on the cell surface via SPAAC to form a stable triazole linkage.[1][4]

  • Cleavage and Release: The disulfide bond within the linker is stable under normal physiological conditions. However, in the presence of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), the S-S bond is cleaved.[6] This is particularly relevant for intracellular drug delivery, as the cytoplasm provides a naturally reducing environment.[5]

cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Cell Surface Labeling cluster_2 Step 3: Payload Release (Optional) Antibody Antibody (with -NH2 groups) DBCO_Ab DBCO-labeled Antibody Antibody->DBCO_Ab NHS Ester Reaction (pH 7.2-9.0) Reagent This compound Reagent->DBCO_Ab Labeled_Cell Labeled Cell Surface DBCO_Ab->Labeled_Cell SPAAC Click Reaction (Copper-Free) Azide_Cell Cell with Azide Groups (Metabolic Labeling) Azide_Cell->Labeled_Cell Released Released Payload Labeled_Cell->Released Disulfide Cleavage Reducing Reducing Agent (e.g., DTT, TCEP) Reducing->Released

Caption: Overall workflow for cell labeling and payload release.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes how to functionalize an antibody (or other amine-containing protein) with the this compound.

Materials Required:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns (e.g., 7K MWCO) for purification[12]

Reagent Preparation:

  • Antibody Solution: Prepare the antibody at a concentration of 1-5 mg/mL in amine-free PBS.

  • This compound Stock: Immediately before use, dissolve the ester in anhydrous DMSO to a concentration of 10-20 mM.

Step-by-Step Procedure:

  • Add a 10- to 30-fold molar excess of the this compound solution to the antibody solution.[12][13]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[12]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[4]

  • Incubate for an additional 15 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed.[13]

  • Purify the DBCO-labeled antibody from excess reagents using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[4][12]

  • Determine the final concentration of the conjugated antibody using a protein assay (e.g., Bradford or BCA). The degree of labeling can be optionally determined by measuring the absorbance at ~309 nm (for DBCO) and 280 nm (for the protein).[4][13]

  • Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.

start Start prep_reagents Prepare Antibody and DBCO-S-S-NHS Ester Stock start->prep_reagents mix Mix Antibody with DBCO-S-S-NHS Ester (10-30x molar excess) prep_reagents->mix incubate Incubate: 30-60 min at RT or 2h at 4°C mix->incubate quench Quench Reaction with Tris Buffer incubate->quench incubate_quench Incubate 15 min at RT quench->incubate_quench purify Purify Conjugate (Desalting Column) incubate_quench->purify characterize Characterize and Store DBCO-labeled Antibody purify->characterize end_node End characterize->end_node

References

Application Notes: DBCO-NHCO-S-S-NHS Ester for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Live cell imaging is a critical tool in modern biological research, offering insights into the dynamic processes that govern cellular function. A key challenge in this field is the ability to specifically label and track biomolecules in their native environment without disrupting cellular activities. The development of bioorthogonal chemistry, particularly copper-free click chemistry, has provided powerful methods to achieve this. The DBCO-NHCO-S-S-NHS ester is a versatile, heterobifunctional, and cleavable linker designed for advanced live cell imaging and drug delivery applications.[1][2][3]

This molecule incorporates three key functional elements:

  • Dibenzocyclooctyne (DBCO): An azide-reactive group that enables highly specific and rapid covalent bond formation with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or "copper-free click chemistry".[1][4][5] This reaction is bioorthogonal, meaning it proceeds efficiently in biological media without interfering with native cellular processes.[6]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[2][7][8]

  • Disulfide (S-S) Bond: A cleavable linker that is stable in the extracellular environment but can be selectively cleaved by reducing agents like glutathione, which is present at high concentrations inside cells.[2][9] This feature is particularly useful for applications requiring the intracellular release of a cargo molecule, such as a fluorophore or a drug.[2][9]

These features make this compound an ideal reagent for applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and advanced cellular imaging.[1][10]

Principle of Application

The general workflow involves a two-stage process. First, a biomolecule of interest (e.g., an antibody that targets a specific cell surface receptor) is conjugated to the this compound via its amine-reactive NHS ester group. In the second stage, this DBCO-functionalized antibody is introduced to live cells that have been metabolically labeled with an azide-containing molecule. The DBCO group on the antibody rapidly "clicks" onto the azide-tagged target on the cell surface. If this complex is internalized by the cell, the disulfide bond can be cleaved in the reducing intracellular environment, releasing any attached cargo.

Diagrams

cluster_molecule This compound: Functional Components cluster_reactants Reactants DBCO DBCO (Dibenzocyclooctyne) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Linker Disulfide Bond (S-S) Reductively Cleavable Linker DBCO->Linker Reacts with Azides AzideTarget Azide-Tagged Biomolecule in/on Live Cell DBCO->AzideTarget Forms Triazole Ring (Click Reaction) NHS NHS Ester Amine-Reactive Group Linker->NHS Connects Functional Ends Antibody Targeting Protein (e.g., Antibody) with Primary Amines (-NH2) NHS->Antibody Forms Amide Bond prep_ab 1. Prepare Antibody Solution (Remove interfering substances like Tris, BSA) prep_linker 2. Prepare DBCO-S-S-NHS Ester (10 mM in anhydrous DMSO) prep_ab->prep_linker conjugation 3. Conjugation Reaction (Mix Antibody and Linker, 20-30x molar excess) Incubate 60 min at RT prep_linker->conjugation quench 4. Quench Reaction (Add Tris buffer to inactivate excess NHS ester) conjugation->quench purify 5. Purify Conjugate (Remove unreacted linker via desalting column) quench->purify label_cells 7. Cell Labeling (Incubate cells with DBCO-Ab conjugate) 1-2 hours at 37°C purify->label_cells prep_cells 6. Prepare Azide-Labeled Live Cells (Wash with imaging buffer) prep_cells->label_cells wash_cells 8. Wash Cells (Remove unbound conjugate) label_cells->wash_cells image 9. Live Cell Imaging (Acquire images via fluorescence microscopy) wash_cells->image ADC DBCO-Antibody-Fluorophore Conjugate Binding Binding (Click Reaction) ADC->Binding Receptor Azide-Labeled Cell Surface Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Cleavage Reductive Cleavage of S-S Bond (High Glutathione Env.) Endosome->Cleavage Release Fluorophore Release & Signal Detection Cleavage->Release

References

Application Notes and Protocols for Peptide Bioconjugation using DBCO-NHCO-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of peptides utilizing the heterobifunctional, cleavable linker, DBCO-NHCO-S-S-NHS ester. This linker facilitates the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to primary amines on a peptide, which can then undergo a highly specific and efficient copper-free click chemistry reaction with an azide-containing molecule. The incorporated disulfide bond offers a cleavable linkage, allowing for the release of the conjugated molecule under reducing conditions, a feature highly desirable in drug delivery systems.

Principle of the Method

The bioconjugation strategy involves a two-step process:

  • Amine Labeling: The N-hydroxysuccinimide (NHS) ester of the linker reacts with primary amines (the N-terminus or the side chain of lysine (B10760008) residues) on the peptide to form a stable amide bond. This reaction results in a DBCO-functionalized peptide.[1][2]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the modified peptide then reacts with an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent probe, or a nanoparticle) via a copper-free click chemistry reaction.[2][3][4] This bioorthogonal reaction is highly specific and proceeds efficiently under mild, aqueous conditions, making it ideal for biological applications.[2][5]

The disulfide bond within the linker allows for the cleavage of the conjugate in a reducing environment, such as the intracellular space, releasing the payload from the peptide.[3][6][7]

Data Presentation

Table 1: Recommended Reaction Conditions for Peptide Labeling with this compound
ParameterRecommended ValueNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Buffer Phosphate-buffered saline (PBS), HEPES, or bicarbonate bufferpH 7.2-8.0. Avoid amine-containing buffers like Tris or glycine.[8][9]
Molar Excess of DBCO-Linker 10- to 20-foldThis is a common starting point and may require optimization.[8][10]
Reaction Temperature Room temperature or 4°C
Reaction Time 2 hours at room temperature or overnight at 4°CReaction progress can be monitored by LC-MS.[8]
Quenching Reagent Tris-HCl or glycineFinal concentration of 50-100 mM.[8][9]
Table 2: Recommended Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
ParameterRecommended ValueNotes
Molar Excess of Azide-Molecule 1.5- to 5-foldRelative to the DBCO-labeled peptide.[10]
Reaction Buffer Phosphate-buffered saline (PBS)pH 7.0-7.4.[11]
Reaction Temperature Room temperature or 4°C
Reaction Time 1-12 hoursReaction time may need optimization depending on the reactants.[9][10]

Experimental Protocols

Protocol 1: Labeling of a Peptide with this compound

This protocol details the steps for conjugating the this compound to a peptide containing primary amines.

Materials:

  • Peptide with at least one primary amine group

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system: HPLC with a C18 column, or desalting columns

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[9]

    • Prepare a stock solution of the peptide in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.[10]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.[8][10]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.[8]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[8][9]

    • Incubate for 15 minutes at room temperature.[8]

  • Purification of the DBCO-Labeled Peptide:

    • Remove unreacted DBCO linker and byproducts using HPLC with a C18 column or a suitable desalting column.

    • Lyophilize the purified DBCO-labeled peptide.

  • Storage:

    • Store the lyophilized DBCO-peptide at -20°C or -80°C, protected from light.[8]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction between the DBCO-labeled peptide and an azide-containing molecule.

Materials:

  • DBCO-labeled peptide (from Protocol 1)

  • Azide-containing molecule (e.g., fluorescent probe, drug molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-labeled peptide and the azide-containing molecule in the Reaction Buffer.

    • Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the DBCO-labeled peptide.[10]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[10] The reaction time may need to be optimized.

  • Purification (if necessary):

    • If required, purify the final peptide conjugate to remove any unreacted components using an appropriate method such as size-exclusion chromatography or dialysis.

Mandatory Visualizations

G cluster_workflow Experimental Workflow Peptide Peptide Amine_Labeling Amine Labeling (pH 7.2-8.0) Peptide->Amine_Labeling DBCO_Linker This compound DBCO_Linker->Amine_Labeling DBCO_Peptide DBCO-Labeled Peptide Amine_Labeling->DBCO_Peptide SPAAC SPAAC Reaction DBCO_Peptide->SPAAC Azide_Molecule Azide-Containing Molecule Azide_Molecule->SPAAC Peptide_Conjugate Peptide Conjugate SPAAC->Peptide_Conjugate Purification Purification Peptide_Conjugate->Purification Cleavage Disulfide Cleavage Purification->Cleavage Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Cleavage Released_Payload Released Payload Cleavage->Released_Payload

Caption: Workflow for peptide bioconjugation using a cleavable DBCO linker.

G cluster_reaction Chemical Reaction Pathway Peptide_NH2 Peptide-NH₂ plus1 + DBCO_Peptide Peptide-NHCO-S-S-CONH-DBCO Peptide_NH2->DBCO_Peptide DBCO_Linker DBCO-NHCO-S-S-NHS arrow1 Amide Bond Formation plus2 + Triazole_Product Peptide-Conjugate (Triazole Linkage) DBCO_Peptide->Triazole_Product Azide_Molecule N₃-Molecule arrow2 SPAAC

Caption: Reaction scheme for peptide labeling and subsequent SPAAC reaction.

References

Application Note: Purification of DBCO-NHCO-S-S-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides detailed protocols for the purification of biomolecules conjugated with DBCO-NHCO-S-S-NHS ester. This cleavable linker is utilized in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates, enabling copper-free click chemistry via the DBCO group for subsequent attachment of an azide-containing molecule.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester reacts with primary amines on biomolecules, such as lysine (B10760008) residues on antibodies, to form a stable amide bond.[5][6] The disulfide bond within the linker allows for cleavage of the conjugate under reducing conditions.[1][3] Effective purification is a critical step to remove unreacted DBCO linker, aggregated biomolecules, and to isolate the desired conjugate species, ensuring the quality and reliability of the final product.[7]

The primary purification strategies involve an initial removal of excess small-molecule reagents followed by high-resolution chromatographic separation of the conjugated species.[7][8]

Key Impurities to Remove:

  • Excess this compound: The unreacted linker must be removed to prevent interference with downstream applications and to ensure accurate characterization.

  • Hydrolyzed this compound: The NHS ester is susceptible to hydrolysis in aqueous solutions.[6][9]

  • Unconjugated Biomolecule: The starting biomolecule that did not react with the linker.

  • Aggregated Conjugates: Protein aggregation can be induced by the conjugation process.

Experimental Workflow

The general workflow for the synthesis and purification of this compound conjugates is depicted below. This process begins with the conjugation reaction, followed by quenching, initial purification to remove excess reagents, and finally, high-resolution purification to isolate the desired conjugate.

Purification_Workflow cluster_0 Conjugation cluster_1 Quenching cluster_2 Initial Purification cluster_3 High-Resolution Purification A Biomolecule (e.g., Antibody) + Primary Amines C Reaction Mixture (pH 7-9) A->C B This compound (in DMSO/DMF) B->C E Quenched Reaction Mixture C->E Incubate 30-60 min RT D Quenching Buffer (e.g., Tris-HCl) D->E F Size Exclusion Chromatography (e.g., Desalting Column) or Dialysis E->F Remove excess reagents G Crude Conjugate (Free of excess linker) F->G H HPLC / FPLC (RP, IEX, HIC, SEC) G->H Isolate conjugate species I Purified Conjugate H->I

Figure 1: General workflow for conjugation and purification.

Data Presentation

The following table summarizes typical quantitative data associated with the purification of DBCO-conjugated proteins.

ParameterMethodTypical Value/RangeReference(s)
Initial Purification
Protein RecoveryDesalting Spin Column> 85%[7]
Removal of Excess ReagentDesalting Column / DialysisNear complete removal[9][10]
High-Resolution Purification
Final PurityHPLC (RP-HPLC, IEX, HIC)> 95% (main peak area)[7][11]
Overall RecoveryHPLC / FPLC> 80%[7]
Characterization
Degree of Labeling (DOL)UV-Vis Spectrophotometry (A280/A309)Variable (user-defined)[7][12]
Mass Spectrometry (MALDI-TOF, ESI-MS)Confirms MW shift[7][11]
Molar Extinction Coeff. (ε)DBCO at ~309 nm~12,000 M⁻¹cm⁻¹[7]

Experimental Protocols

Protocol 1: Conjugation of a Protein with this compound

This protocol provides a general method for labeling a protein with a this compound.

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin columns (e.g., Zeba Spin Desalting Columns, 7K MWCO) or dialysis equipment[13]

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer such as PBS.[14] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction.[9]

  • Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[15] The NHS ester is moisture-sensitive.[9]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[7][14] The final concentration of the organic solvent should be kept low (ideally <15%) to avoid protein precipitation.[14]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[7][9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[7][9] Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[7]

  • Removal of Excess Reagent: Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column or by dialysis against a suitable buffer.[7][9] Follow the manufacturer's protocol for the desalting column. This step yields the crude DBCO-conjugated protein.

Protocol 2: Purification of DBCO-Conjugated Protein by HPLC

High-performance liquid chromatography (HPLC) is a powerful tool for purifying DBCO-conjugated proteins.[7] The choice of method depends on the properties of the protein.

A. Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on hydrophobicity. The addition of the hydrophobic DBCO group will increase the retention time of the conjugated protein compared to the unlabeled protein.[16]

  • Column: C4 or C18, depending on protein hydrophobicity.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[17]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[17]

  • Gradient: A linear gradient, for example from 5% to 95% Mobile Phase B over 30 minutes, should be optimized for the specific conjugate.[16][17]

  • Flow Rate: 0.5 - 1.0 mL/min.[7]

  • Detection: Monitor absorbance at 280 nm (protein) and 309 nm (DBCO group).[7]

B. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on charge. The conjugation of lysine residues with the DBCO linker will alter the protein's net charge, allowing for separation.

  • Column: Strong or weak anion or cation exchange column, depending on the protein's pI and buffer pH.

  • Mobile Phase A: Low ionic strength buffer (e.g., 20 mM Tris, pH 8.0).

  • Mobile Phase B: High ionic strength buffer (e.g., 20 mM Tris + 1 M NaCl, pH 8.0).

  • Gradient: A linear gradient from 0-100% Mobile Phase B over 20-30 minutes.[7]

  • Flow Rate: 0.5 - 1.0 mL/min.[7]

  • Detection: Monitor absorbance at 280 nm and 309 nm.[7]

C. Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on surface hydrophobicity under non-denaturing conditions.

  • Column: HIC column (e.g., Phenyl, Butyl, or Ether).

  • Mobile Phase A: High salt buffer (e.g., 50 mM Phosphate Buffer + 1.5 M Ammonium Sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).

  • Gradient: A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[7]

  • Flow Rate: 0.5 - 1.0 mL/min.[7]

  • Detection: Monitor absorbance at 280 nm and 309 nm.[7]

Protocol 3: Characterization of Purified Conjugate

A. Determination of Degree of Labeling (DOL)

The DOL, which is the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry.[7]

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and 309 nm (A309).[7]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the DBCO group's absorbance at 280 nm.[7]

  • Calculate the concentration of the DBCO moiety using its molar extinction coefficient at 309 nm (ε_DBCO ≈ 12,000 M⁻¹cm⁻¹).[7]

  • DOL = (Molarity of DBCO) / (Molarity of Protein).[12]

B. Mass Spectrometry

Mass spectrometry (e.g., MALDI-TOF or ESI-MS) provides the most accurate determination of the molecular weight of the conjugate, confirming successful labeling and showing the distribution of different labeled species (e.g., DOL 0, 1, 2, etc.).[7][11]

Signaling Pathways and Logical Relationships

The logical relationship for the two-step conjugation process involving the this compound is illustrated below. The first step is the amine-reactive conjugation, followed by the bioorthogonal click chemistry reaction.

Logical_Relationship Biomolecule Biomolecule (e.g., Antibody) with -NH2 groups DBCO_Biomolecule DBCO-Labeled Biomolecule Biomolecule->DBCO_Biomolecule NHS Ester Reaction (Amine Acylation) Linker DBCO-NHCO-S-S-NHS Linker->DBCO_Biomolecule Final_Conjugate Final Bioconjugate DBCO_Biomolecule->Final_Conjugate SPAAC Click Chemistry Azide_Payload Azide-Modified Payload Azide_Payload->Final_Conjugate

References

Troubleshooting & Optimization

Technical Support Center: DBCO-NHCO-S-S-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHCO-S-S-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains two reactive groups:

  • A DBCO (Dibenzocyclooctyne) group, which reacts with azide-containing molecules via a copper-free click chemistry reaction (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC).[1]

  • An NHS (N-Hydroxysuccinimide) ester , which reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[3][4]

The "S-S" in the name indicates a disulfide bond, which can be cleaved by reducing agents like DTT or TCEP, allowing for the release of the conjugated molecules under specific conditions.[2][5][6] This reagent is commonly used for labeling proteins, antibodies, and other biomolecules for downstream applications.[6]

Q2: I am observing very low or no conjugation. What are the possible causes?

A2: Low conjugation efficiency can be attributed to several factors:

  • Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive.[7][8][9]

  • Suboptimal reaction buffer: The pH of the buffer is critical, and the presence of primary amines (e.g., Tris, glycine) or sodium azide (B81097) in the buffer can interfere with the reaction.[7][8][10]

  • Incorrect molar ratio of reactants: Using a suboptimal molar ratio of the DBCO-linker to your molecule can limit the reaction efficiency.[10]

  • Degradation of the DBCO reagent: Improper storage or handling of the this compound can lead to its degradation.[10][11]

  • Steric hindrance: The physical bulk of the molecules being conjugated can prevent the reactive groups from coming into proximity.[10]

  • Precipitation of reactants: The hydrophobic nature of the DBCO group can cause proteins to precipitate if too many DBCO molecules are attached.[10]

Q3: What are the optimal buffer conditions for the NHS ester reaction?

A3: For the reaction between the NHS ester and a primary amine, a buffer with a pH between 7 and 9 is recommended to favor acylation over hydrolysis.[7][8] Suitable buffers include PBS (phosphate-buffered saline), HEPES, carbonate/bicarbonate, or borate (B1201080) buffer.[7][8][9] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7][8][12]

Q4: How should I store and handle the this compound?

A4: this compound is moisture-sensitive and should be stored at -20°C, desiccated.[3][7] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][8][9] Stock solutions should be prepared fresh in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[7][8][11] While stock solutions in anhydrous solvents can be stored for a few days at -20°C, their stability is limited.[8][9][11]

Q5: How can I monitor the progress of the subsequent copper-free click reaction?

A5: The progress of the SPAAC reaction between the DBCO group and an azide can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance around 309-310 nm, which disappears as the reaction proceeds and a triazole ring is formed.[13] This allows for the tracking of the reaction kinetics.[13]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during conjugation with this compound.

Problem: Low or No Labeling of Amine-Containing Molecule
Potential Cause Troubleshooting Step Recommended Action
NHS Ester Hydrolysis Verify reagent integrity.Use a fresh vial of this compound. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[8][9][11]
Optimize reaction pH.Ensure the reaction buffer pH is between 7.2 and 8.5.[12] Lowering the pH to 7.0 can increase the half-life of the NHS ester.[12][14]
Incompatible Buffer Check buffer composition.Ensure the buffer is free of primary amines (e.g., Tris, glycine).[7][8][12] Use recommended buffers like PBS, HEPES, or borate buffer.[7][8][9]
Low Protein Concentration Increase reactant concentration.For protein concentrations below 5 mg/mL, a higher molar excess of the DBCO-linker is recommended.[7][8][9] Concentrating the protein solution can improve efficiency.[7][8]
Incorrect Molar Ratio Optimize the molar excess of the linker.The optimal molar ratio depends on the protein concentration. See the table below for recommended starting points.[7][8][9]
Problem: Low Yield in the Subsequent SPAAC (Click) Reaction
Potential Cause Troubleshooting Step Recommended Action
Inefficient DBCO Labeling Confirm initial labeling.Before proceeding to the click reaction, verify the successful labeling of your amine-containing molecule with the DBCO group.
Presence of Azide in Buffer Check buffer for azide contamination.Sodium azide will compete with your azide-labeled molecule. Ensure all buffers used for the DBCO-labeled molecule are azide-free.[7][8][11]
Suboptimal Reaction Conditions Optimize reaction parameters.Reactions are more efficient at higher concentrations and temperatures (4-37°C).[7][8][9] Longer incubation times can also improve yield.[7][8]
Steric Hindrance Consider linker length.If steric hindrance is suspected, using a linker with a longer spacer arm (e.g., a PEG spacer) can improve accessibility of the reactive groups.[10]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for your experiments.

Table 1: Recommended Molar Excess of this compound for Protein Labeling

Protein ConcentrationRecommended Molar Excess (Linker:Protein)
≥ 5 mg/mL10-fold[7][9]
< 5 mg/mL20- to 50-fold[7][8][9]
General Recommendation20- to 30-fold[11][15]

Table 2: Typical Reaction Conditions for DBCO-NHS Ester Labeling and SPAAC

ParameterNHS Ester LabelingCopper-Free Click Reaction (SPAAC)
pH 7.0 - 9.0[7][8]Not specified, but typically performed in physiological buffers.
Temperature Room Temperature or 4°C/on ice[7][8][15]4°C to 37°C[7][8]
Incubation Time 30 minutes to 2 hours[7][8][15]4 to 12 hours (or longer)[7][8]

Experimental Protocols

Protocol 1: Labeling of an Amine-Containing Protein with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[11]

    • If the buffer contains primary amines, perform a buffer exchange using dialysis or a desalting column.[11]

  • Prepare the DBCO-Linker Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[11]

  • Reaction:

    • Add the calculated amount of the DBCO-linker stock solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

    • Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.[7]

  • Quench the Reaction:

    • Add a quenching solution, such as Tris-HCl, to a final concentration of 10-50 mM to react with any excess NHS ester.[7][11]

    • Incubate for 15 minutes at room temperature.[7][11]

  • Purification:

    • Remove the excess, unreacted DBCO-linker and quenching reagent by dialysis or using a desalting column.[7][11]

Protocol 2: Copper-Free Click Reaction (SPAAC)
  • Prepare Reactants:

    • Prepare the DBCO-labeled protein and the azide-containing molecule in a compatible, azide-free reaction buffer (e.g., PBS).

  • Reaction:

    • Add the azide-containing molecule to the DBCO-labeled protein. A molar excess of 1.5 to 3 equivalents of one reactant over the other is often recommended.[7]

    • Incubate the reaction for 4-12 hours at room temperature or for a longer duration (e.g., overnight) at 4°C.[7][11]

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove unreacted components.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: DBCO Linker Preparation cluster_step3 Step 3: Labeling Reaction cluster_step4 Step 4: Quenching & Purification cluster_step5 Step 5: Copper-Free Click Reaction cluster_step6 Step 6: Final Purification p_prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) reaction Incubate Protein and Linker (1 hr @ RT or 2 hrs @ 4°C) p_prep->reaction l_prep Prepare Fresh DBCO-SS-NHS Stock Solution in Anhydrous DMSO/DMF l_prep->reaction quench Quench with Tris Buffer reaction->quench purify1 Purify DBCO-labeled Protein (Desalting/Dialysis) quench->purify1 click_reaction React DBCO-Protein with Azide-Molecule (4-12 hrs @ RT) purify1->click_reaction purify2 Purify Final Conjugate click_reaction->purify2

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Efficiency q1 Is the DBCO-NHS ester reagent fresh and handled properly? start->q1 a1_yes Check buffer conditions q1->a1_yes Yes a1_no Use fresh reagent. Prepare stock solution immediately before use. q1->a1_no No q2 Is the reaction buffer amine-free and at pH 7-9? a1_yes->q2 a2_yes Optimize molar ratio of reactants q2->a2_yes Yes a2_no Perform buffer exchange into a suitable buffer (e.g., PBS, HEPES). q2->a2_no No q3 Is the molar excess of the linker optimized? a2_yes->q3 a3_yes Consider steric hindrance or reactant precipitation q3->a3_yes Yes a3_no Adjust molar excess based on protein concentration. (See Table 1) q3->a3_no No q4 Is this a SPAAC reaction step? a3_yes->q4 a4_yes Ensure no azide in buffer. Optimize reaction time and temperature. q4->a4_yes Yes a4_no Consult further troubleshooting resources. q4->a4_no No

References

Technical Support Center: Optimizing DBCO-NHCO-S-S-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the molar excess of DBCO-NHCO-S-S-NHS ester for labeling biomolecules. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3][4] It features three key components:

  • A DBCO (Dibenzocyclooctyne) group, which enables copper-free click chemistry reactions with azide-containing molecules (a process known as Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[3][4]

  • An NHS (N-Hydroxysuccinimide) ester , which is an amine-reactive group that forms a stable, covalent amide bond with primary amines (like the side chain of lysine (B10760008) residues) on proteins and other biomolecules.[4][5][6]

  • A disulfide (S-S) bond , which creates a cleavable linker that can be broken under reducing conditions (e.g., using DTT or TCEP), allowing for the release of conjugated cargo.[2][4][7]

This reagent is commonly used for creating antibody-drug conjugates (ADCs), labeling proteins for imaging, or attaching biomolecules to surfaces.[1][3][4][7]

Q2: What is the optimal molar excess of this compound to use for labeling?

The optimal molar excess depends on several factors, including the concentration of your protein and the desired degree of labeling (DOL).[8][9] A higher molar excess is generally required for more dilute protein solutions to achieve efficient labeling.[9][10][11]

For initial experiments, it is crucial to test a range of molar excess ratios to determine the optimal condition for your specific protein and application. Exceeding the optimal ratio can lead to protein precipitation or loss of biological activity.[9][12]

Q3: Which buffer conditions are best for the labeling reaction?

The reaction between an NHS ester and a primary amine is highly pH-dependent.[9][13]

  • Buffer Type : Use a non-amine, azide-free buffer.[10][14] Common choices include PBS (phosphate-buffered saline), HEPES, or carbonate/bicarbonate buffer.[10] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for the NHS ester, significantly reducing labeling efficiency.[9][13]

  • pH : The optimal pH range is typically between 7.2 and 8.5.[9][13] A pH below 7.2 can lead to protonation of the primary amines, making them unreactive. A pH above 8.5 significantly increases the rate of NHS ester hydrolysis, which competes with the labeling reaction.[13]

Q4: How should I prepare and store the this compound?

NHS esters are moisture-sensitive.[10][11]

  • Preparation : Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[10][11][15] Dissolve the this compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[10][14]

  • Storage : Store the solid reagent at -20°C, desiccated.[1][2][10][16] A solution of the reagent in DMSO can be stored at -20°C for a few months, but repeated freeze-thaw cycles should be avoided.[14][17]

Quantitative Data Summary

Optimizing the molar excess is critical for achieving the desired degree of labeling without compromising the integrity of the biomolecule. The following table provides recommended starting points for optimization.

Protein ConcentrationRecommended Molar Excess (Reagent:Protein)Key Considerations
> 5 mg/mL5- to 10-foldHigher protein concentrations generally lead to more efficient labeling reactions.[9]
1 - 5 mg/mL10- to 20-foldThis is a common concentration range for labeling antibodies and other proteins.[9]
< 1 mg/mL20- to 50-foldA higher excess is necessary to compensate for slower reaction kinetics at lower concentrations.[9][10][11]
Antibody Labeling20- to 30-foldThis range is often cited as a starting point for antibody conjugations.[14][17]

Note: These are starting recommendations. The ideal molar ratio must be empirically determined for each specific application.

Standard Experimental Protocol

This protocol provides a general guideline for labeling a protein with this compound.

1. Preparation of Reagents

  • Protein Solution : Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains interfering substances like Tris, glycine, or BSA, a buffer exchange must be performed using a desalting column or dialysis.[13][14] Adjust the protein concentration to 1-5 mg/mL.

  • DBCO Reagent : Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO.[14] This solution should be prepared fresh.

2. Labeling Reaction

  • Add the calculated volume of the 10 mM DBCO reagent stock solution to your protein solution to achieve the desired molar excess.

  • The final concentration of DMSO in the reaction mixture should ideally be below 20% to avoid protein denaturation.[14][18]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14][17] Longer incubation times may be needed for less concentrated samples.[13]

3. Quenching and Purification

  • Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[14][17] This will react with any unreacted NHS ester.

  • Incubate for 15 minutes at room temperature.[14]

  • Remove the excess, unreacted DBCO reagent and quenching buffer using a desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis.[17]

4. Characterization

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[8]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Quenching & Purification cluster_analysis 4. Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) Mix Add DBCO Reagent to Protein Solution (Target Molar Excess) Prot_Prep->Mix DBCO_Prep Prepare 10 mM DBCO-SS-NHS in Anhydrous DMSO DBCO_Prep->Mix Incubate Incubate: RT for 30-60 min or 4°C for 2h Mix->Incubate Quench Quench Reaction (e.g., 100 mM Tris) Incubate->Quench Purify Purify via Desalting Column or Dialysis Quench->Purify Analyze Characterize Conjugate (e.g., UV-Vis for DOL) Purify->Analyze

Caption: Workflow for labeling proteins with this compound.

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

This is a common issue that can arise from several factors related to the reagents or reaction conditions.

Potential CauseRecommended Solution
Incorrect Buffer Ensure the buffer is free of primary amines (Tris, glycine) and azides. Use buffers like PBS or HEPES at a pH of 7.2-8.5.[10][13][14]
Hydrolyzed NHS Ester NHS esters are moisture-sensitive.[10][11] Always warm the reagent to room temperature before opening and use fresh, anhydrous DMSO/DMF for dissolution.[14][15]
Suboptimal Molar Excess The molar excess may be too low. Increase the molar excess of the DBCO reagent, especially for dilute protein samples.[8][9]
Low Reactant Concentration Low protein concentration can lead to inefficient labeling. If possible, increase the protein concentration to >1 mg/mL.[13]
Insufficient Incubation The reaction may not have proceeded to completion. Increase the incubation time or perform the reaction at room temperature instead of 4°C.[13]

Problem: Protein Precipitation During/After Labeling

Precipitation can occur if the protein's properties are significantly altered by the conjugation.

Potential CauseRecommended Solution
Over-labeling (High DOL) A high degree of labeling can alter the protein's solubility, especially with hydrophobic linkers like DBCO. Reduce the molar excess of the DBCO reagent or decrease the reaction time.[9][12]
High Organic Solvent Conc. The concentration of DMSO/DMF in the final reaction mixture may be too high. Keep the final solvent concentration below 20%.[14][18]
Poor Reagent Solubility The DBCO reagent itself may have poor aqueous solubility. Ensure it is fully dissolved in the organic solvent before adding it to the aqueous protein solution.[16]

Troubleshooting Logic Diagram

G Start Problem Encountered Low_Yield Low Labeling Efficiency Start->Low_Yield Precipitation Protein Precipitation Start->Precipitation Cause_Buffer Cause: Incorrect Buffer (Amine/Azide) Low_Yield->Cause_Buffer Cause_Hydrolysis Cause: Hydrolized NHS Ester Low_Yield->Cause_Hydrolysis Cause_Molar_Excess Cause: Suboptimal Molar Excess Low_Yield->Cause_Molar_Excess Cause_Overlabel Cause: Over-labeling (High DOL) Precipitation->Cause_Overlabel Cause_Solvent Cause: High Organic Solvent % Precipitation->Cause_Solvent Sol_Buffer Solution: Use Amine-Free Buffer (PBS, pH 7.2-8.5) Cause_Buffer->Sol_Buffer Sol_Reagent Solution: Use Fresh Reagent & Anhydrous Solvent Cause_Hydrolysis->Sol_Reagent Sol_Molar_Excess Solution: Increase Molar Excess or Protein Concentration Cause_Molar_Excess->Sol_Molar_Excess Sol_Overlabel Solution: Reduce Molar Excess or Reaction Time Cause_Overlabel->Sol_Overlabel Sol_Solvent Solution: Keep Final DMSO/DMF Concentration <20% Cause_Solvent->Sol_Solvent

Caption: Troubleshooting guide for common DBCO-SS-NHS labeling issues.

References

Technical Support Center: Preventing Protein Aggregation During DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during dibenzocyclooctyne (DBCO) conjugation for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during DBCO conjugation?

Protein aggregation during DBCO conjugation is a common challenge that can arise from several factors:

  • Hydrophobicity of the DBCO Moiety: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic.[1] As more DBCO molecules are conjugated to the protein surface, the overall hydrophobicity of the protein increases, which can lead to intermolecular hydrophobic interactions and subsequent aggregation.[1]

  • High Molar Excess of DBCO Reagent: Using a large molar excess of the DBCO reagent (e.g., DBCO-NHS ester) can lead to over-labeling of the protein. This high degree of labeling can significantly increase the protein's hydrophobicity, promoting aggregation.[1] In some cases, excess unconjugated DBCO reagent may also precipitate out of solution.[1]

  • Suboptimal Buffer Conditions: Proteins are sensitive to their environment.[1] Unfavorable buffer conditions such as pH, ionic strength, and the presence of certain additives can destabilize the protein and induce aggregation even before the addition of the DBCO reagent.[1]

  • High Protein Concentration: Performing the conjugation reaction at a high protein concentration increases the proximity of protein molecules to one another, which can facilitate the formation of aggregates, especially after the hydrophobic DBCO is introduced.[1]

Q2: How does the choice of buffer impact protein aggregation during the conjugation reaction?

The choice of buffer is critical for maintaining protein stability and ensuring an efficient conjugation reaction. Key considerations include:

  • pH: The pH of the reaction buffer should be maintained in a range that ensures both protein stability and efficient conjugation. While NHS ester reactions are most efficient at a pH of 7-9, the primary consideration should be the stability of your specific protein.[1] It is advisable to work at a pH that is at least 1-2 units away from the protein's isoelectric point (pI) to maintain its solubility.[1]

  • Buffer System: It is crucial to use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[1][2] Buffers containing primary amines, like Tris or glycine, will compete with the primary amines on the protein for reaction with DBCO-NHS esters, reducing conjugation efficiency.[2]

  • Additives: For proteins prone to aggregation, the addition of stabilizers to the buffer can be beneficial.[1] Common additives include salts (e.g., NaCl, KCl) to modulate electrostatic interactions, osmolytes (e.g., glycerol, sucrose) to favor the native protein conformation, and amino acids (e.g., L-arginine, L-glutamate) to increase solubility.[1]

Q3: Can the properties of the DBCO reagent itself contribute to aggregation?

Yes, the properties of the DBCO reagent can play a role. To mitigate the hydrophobicity of the DBCO group, consider using a DBCO reagent with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[3] These PEG linkers can enhance the solubility of the DBCO-protein conjugate and reduce the likelihood of aggregation.[3]

Troubleshooting Guide

If you are experiencing protein aggregation during your DBCO conjugation experiment, follow this troubleshooting guide to identify and resolve the issue.

G cluster_start cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_verification cluster_end start Protein Aggregation Observed hydrophobicity Increased Hydrophobicity start->hydrophobicity overlabeling Over-labeling start->overlabeling buffer Suboptimal Buffer start->buffer concentration High Protein Concentration start->concentration peg Use DBCO with PEG Spacer hydrophobicity->peg ratio Optimize DBCO:Protein Ratio overlabeling->ratio buffer_opt Optimize Buffer Conditions buffer->buffer_opt concentration_opt Reduce Protein Concentration concentration->concentration_opt verification Verify with Small-Scale Trial peg->verification temp_time Optimize Temp & Time ratio->temp_time ratio->verification additives Add Stabilizing Agents buffer_opt->additives buffer_opt->verification concentration_opt->verification additives->verification temp_time->verification verification->start Aggregation Persists end Successful Conjugation verification->end No Aggregation

A troubleshooting flowchart for protein aggregation during DBCO conjugation.

Quantitative Data Summary

Optimizing reaction parameters is crucial for successful DBCO conjugation while minimizing protein aggregation. The following table provides recommended starting conditions and ranges for key experimental parameters.

ParameterRecommended Starting ConditionOptimization RangeNotes
Protein Concentration 1-2 mg/mL0.5-5 mg/mL[4]Higher concentrations can improve reaction efficiency but may increase the risk of aggregation.[1]
Molar Excess of DBCO-NHS Ester 10-20 fold[2]5-40 fold[1]For sensitive proteins, start with a lower molar excess (5-10 fold).[1]
Reaction pH 7.47.0-8.0[2]Ensure the pH is at least 1-2 units away from the protein's isoelectric point (pI).[1]
Reaction Temperature Room Temperature (20-25°C)4°C to 37°C[3]Lower temperatures (4°C) with longer incubation times can be beneficial for sensitive proteins.[5]
Incubation Time 1-2 hours30 minutes to overnight[2][5]Monitor the reaction progress to determine the optimal time.
Organic Solvent (DMSO/DMF) <10% (v/v)<20% (v/v)[2]Keep the concentration of organic solvent low to prevent protein denaturation and precipitation.[2]

Experimental Protocol: DBCO-NHS Ester Conjugation to a Protein

This protocol provides a general procedure for conjugating a DBCO-NHS ester to a protein. Optimization may be required for your specific protein and application.

1. Materials

  • Protein of interest

  • DBCO-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

2. Procedure

  • Protein Preparation:

    • Dissolve or exchange your protein into the amine-free Reaction Buffer at a concentration of 1-5 mg/mL.[1]

    • Ensure that the buffer does not contain any primary amines (e.g., Tris, glycine) or sodium azide.[2][5]

  • DBCO-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[6]

  • Conjugation Reaction:

    • Add the desired molar excess of the DBCO-NHS ester stock solution to the protein solution. Gently mix immediately.

    • The final concentration of the organic solvent should be kept below 20%.[2]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.[1]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted DBCO-NHS ester.[2]

  • Purification:

    • Remove excess, unreacted DBCO reagent and byproducts by using a desalting column or dialysis against a suitable storage buffer.

6. Characterization:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for DBCO).[4]

Signaling Pathways and Experimental Workflows

G cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep Prepare Protein in Amine-Free Buffer conjugation Mix Protein and DBCO-NHS Incubate (RT or 4°C) protein_prep->conjugation dbco_prep Prepare DBCO-NHS Ester in DMSO/DMF dbco_prep->conjugation quenching Quench with Tris Buffer (Optional) conjugation->quenching purification Purify via Desalting or Dialysis conjugation->purification If not quenching quenching->purification analysis Characterize Conjugate (e.g., UV-Vis, SDS-PAGE) purification->analysis

A generalized experimental workflow for DBCO conjugation to a protein.

References

DBCO-NHCO-S-S-NHS ester stability and storage guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed stability data, storage guidelines, experimental protocols, and troubleshooting advice for DBCO-NHCO-S-S-NHS ester, a heterobifunctional, cleavable crosslinker used in bioconjugation and antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile crosslinking reagent featuring three key functional components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that enables rapid and highly specific copper-free click chemistry reactions (SPAAC) with azide-containing molecules.[1][2]

  • NHS ester (N-hydroxysuccinimide ester): An amine-reactive group that forms stable amide bonds with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins.[3][4]

  • Disulfide Bond (-S-S-): A cleavable linker that can be reduced by agents like DTT or TCEP, or by the reductive environment inside a cell.[5] This feature is critical for applications requiring the release of a conjugated payload, such as in ADCs.[6]

This reagent is primarily used to create antibody-drug conjugates, functionalize proteins for targeted delivery, or immobilize biomolecules onto surfaces.[6][7]

Q2: What are the recommended storage conditions for this reagent?

A2: To ensure maximum reactivity, this compound must be stored under stringent conditions. The NHS ester moiety is particularly sensitive to moisture.[4][8]

ConditionRecommendationRationale
Temperature -20°C[4][7]Minimizes degradation of the reactive groups.
Atmosphere Store under an inert gas (e.g., nitrogen or argon) in a desiccator.[7][9]Prevents hydrolysis of the NHS ester from atmospheric moisture.
Light Protect from light.[4][7]Prevents potential photodegradation of the DBCO group.

Handling Best Practices:

  • Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation on the cold powder.[8][9][10]

  • Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use.[4][8]

Q3: How stable is the NHS ester group in aqueous solutions?

A3: The NHS ester is the most labile part of the molecule and is prone to hydrolysis in aqueous buffers. The rate of hydrolysis is highly dependent on pH and temperature.[3][11] Hydrolysis competes with the desired amine reaction, potentially reducing conjugation efficiency.[11]

pHTemperatureHalf-life of HydrolysisReference
7.00°C4 - 5 hours[3]
7.0Room Temp.Hours[9][10]
8.64°C10 minutes[3]
9.0Room Temp.Minutes[9][10]

Q4: How stable are the DBCO and disulfide components?

A4:

  • DBCO Group: The dibenzocyclooctyne group is generally very stable under a wide range of conditions, including those used for protein modification and subsequent purification.[12][13] It is specifically reactive only towards azides, making it bio-orthogonal.[14]

  • Disulfide Bond: The disulfide bond is stable under standard physiological conditions but is designed to be cleaved in a reductive environment.[15] Avoid introducing reducing agents (e.g., DTT, TCEP, BME) into your reaction buffers unless cleavage is intended.[5]

Troubleshooting Guide

Problem: Low or No Conjugation to my Amine-Containing Protein.

This is the most common issue and is almost always related to the integrity of the NHS ester.

G start Low Conjugation Yield reagent Was reagent stored properly? (-20°C, desiccated) start->reagent reagent_no NHS ester likely hydrolyzed. Purchase new reagent. reagent->reagent_no No buffer Is the reaction buffer amine-free (e.g., PBS, HEPES) and at pH 7.2-8.5? reagent->buffer Yes reagent_yes Yes buffer_no Amine buffers (Tris, Glycine) compete with the reaction. Use a recommended buffer. buffer->buffer_no No protocol Was the reagent dissolved in anhydrous DMSO/DMF immediately before use? buffer->protocol Yes buffer_yes Yes protocol_no NHS ester hydrolyzed in solvent. Prepare fresh stock solution for each use. protocol->protocol_no No protein Is the protein concentration adequate and are primary amines accessible? protocol->protein Yes protocol_yes Yes protein_no Increase protein concentration. Consider denaturation if amines are buried. protein->protein_no No protein_yes Further investigation needed. Consider reaction time, temperature, or molar excess. protein->protein_yes Yes

Caption: Troubleshooting decision tree for low conjugation yield.

Problem: Successful Amine Conjugation, but Poor Copper-Free Click Reaction Yield.

  • Cause: The azide-containing molecule may have degraded or contains impurities.

  • Solution: Verify the purity and concentration of your azide-labeled component. Ensure it was stored correctly.

  • Cause: The reaction buffer inadvertently contains azide (B81097) (e.g., sodium azide as a preservative).[8]

  • Solution: Use fresh buffers free of any azide compounds. Purify your protein to remove any preservatives before starting the conjugation.

Problem: Premature Cleavage of the Linker.

  • Cause: The presence of a reducing agent in the sample or buffer.

  • Solution: Ensure all buffers are free from DTT, TCEP, BME, or other reducing agents. If your protein sample requires a reducing agent for stability, this cleavable linker is not suitable.

Experimental Protocols

Protocol 1: General Conjugation of DBCO-NHCO-S-S-NHS to a Protein

This protocol describes the labeling of a protein with the DBCO moiety via its primary amines.

G reagent This compound step1 Step 1: Amine Reaction (pH 7.2-8.5) reagent->step1 protein Protein-NH2 (e.g., Antibody) protein->step1 azide N3-Molecule (e.g., Drug) step2 Step 2: Copper-Free Click (SPAAC) azide->step2 conjugate1 DBCO-S-S-Protein Conjugate step1->conjugate1 final_conjugate Final Bioconjugate step2->final_conjugate conjugate1->step2

References

common side reactions with NHS ester crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) ester crosslinkers in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester crosslinker?

A1: NHS esters react with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3][4] This reaction is most efficient in a pH range of 7.2 to 8.5.[2][5][6] The fundamental mechanism is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide (NHS) as a leaving group.[1][3]

Q2: What is the most common side reaction with NHS esters?

A2: The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water.[2][5] This reaction, which creates a non-reactive carboxylic acid, directly competes with the desired amine reaction and reduces crosslinking efficiency.[2] The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.[5][7][8][9]

Q3: Can NHS esters react with other functional groups on a protein besides primary amines?

A3: Yes, although the reactivity is generally lower than with primary amines, NHS esters can have side reactions with other nucleophilic groups.[2][3] These include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages that are susceptible to hydrolysis.[2][6][10][11][12]

  • Sulfhydryl groups: Cysteine residues can react to form thioesters, which are less stable than the amide bond formed with primary amines.[2][3]

  • Imidazole (B134444) groups: The imidazole ring of histidine can also exhibit some reactivity.[2][6]

Q4: Which buffers should I avoid when using NHS ester crosslinkers?

A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions.[2][5][8][9][13] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[2] Compatible buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), and carbonate-bicarbonate buffers.[5][9][14]

Q5: How should I store and handle NHS ester crosslinkers?

A5: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[2] To prevent condensation, it is crucial to allow the reagent vial to equilibrate to room temperature before opening. For water-insoluble NHS esters that require an organic solvent like DMSO or DMF, it is imperative to use an anhydrous (dry) grade of the solvent to prepare stock solutions and minimize hydrolysis.[2][15] It is recommended to prepare stock solutions fresh for each experiment.[2]

Q6: Why is it important to quench the reaction and what are common quenching agents?

A6: Quenching stops the crosslinking reaction by consuming any unreacted NHS esters.[5][16] This is crucial to prevent continued, unwanted labeling of your target molecule or other primary amine-containing molecules in subsequent steps of your experiment.[16] Common quenching agents are small molecules with primary amines, such as Tris, glycine, or hydroxylamine, typically added to a final concentration of 20-50 mM.[5][6][8][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of NHS Ester: The reagent was exposed to moisture during storage or the reaction pH is too high.Store the reagent in a desiccator at -20°C and allow it to warm to room temperature before opening. Optimize the reaction pH; consider performing the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis.[15]
Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).Use a non-amine containing buffer such as PBS, HEPES, or borate within a pH range of 7.2-8.5.[2][5][15]
Inactive Reagent: The NHS ester has degraded due to improper storage or handling.Test the reactivity of the NHS ester reagent.[13] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[14][15]
Low Reactant Concentration: Dilute protein solutions can lead to less efficient crosslinking as hydrolysis becomes a more dominant competing reaction.[5][8]If possible, increase the concentration of the protein and/or the molar excess of the NHS ester crosslinker.[15]
Protein Precipitation Hydrophobicity of Crosslinker: Some NHS ester crosslinkers are hydrophobic and can reduce the solubility of the modified protein.Consider using a water-soluble version of the crosslinker (e.g., Sulfo-NHS esters) or a PEGylated crosslinker to enhance hydrophilicity.[9][18]
High Degree of Labeling: Excessive modification of the protein can alter its properties and lead to precipitation.Reduce the molar excess of the crosslinker in the reaction to achieve a lower degree of labeling.[18]
Non-specific Binding in Assays Unreacted Crosslinker: Remaining reactive groups on the conjugated molecule can bind non-specifically to other components in an assay.Ensure the reaction is properly quenched with an excess of a primary amine-containing reagent like Tris or glycine.[18] Purify the conjugate to remove unreacted crosslinker.[6]

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

This table summarizes the stability of NHS esters in aqueous solutions at different pH values and temperatures. The half-life is the time required for 50% of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life
7.004-5 hours[5][9]
8.6410 minutes[5][9]
>8.0Not specifiedHydrolysis increases significantly[5][8]

Key Experimental Protocols

General Protocol for Protein Crosslinking with an NHS Ester

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5. The typical protein concentration is 1-10 mg/mL.[1][14]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester crosslinker in a high-quality, anhydrous organic solvent such as DMSO or DMF.[2][15][19]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.[6]

  • Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or overnight at 4°C.[5][6][9]

  • Quenching: Stop the reaction by adding a quenching reagent like Tris or glycine to a final concentration of 20-50 mM.[5][6][8]

  • Purification: Remove excess, unreacted crosslinker and byproducts using dialysis or size-exclusion chromatography.[6][13]

Visualizations

G cluster_0 Primary Reaction Pathway cluster_1 Competing Side Reaction A NHS Ester Crosslinker C Stable Amide Bond Formation A->C reacts with B Protein with Primary Amine (-NH2) B->C D N-hydroxysuccinimide (NHS) byproduct C->D releases E NHS Ester Crosslinker G Hydrolysis E->G reacts with F Water (H2O) F->G H Inactive Carboxylic Acid G->H forms

Caption: Competing reaction pathways for NHS esters.

G cluster_0 Experimental Workflow A 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C 3. Add NHS Ester to Protein Solution A->C B 2. Dissolve NHS Ester in Anhydrous Solvent (DMSO/DMF) B->C D 4. Incubate (RT or 4°C) C->D E 5. Quench Reaction (e.g., Tris, Glycine) D->E F 6. Purify Conjugate E->F

Caption: General experimental workflow for NHS ester bioconjugation.

G rect_node rect_node start Low Conjugation Yield? q1 Is the buffer amine-free (e.g., no Tris/glycine)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the pH between 7.2 and 8.5? a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the NHS ester reagent handled and stored correctly? a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are protein and crosslinker concentrations adequate? a4_yes Yes q4->a4_yes a4_no No q4->a4_no a1_yes->q2 sol1 Change to a compatible buffer (e.g., PBS, HEPES) a1_no->sol1 a2_yes->q3 sol2 Adjust pH to the optimal range a2_no->sol2 a3_yes->q4 sol3 Use fresh reagent, store desiccated at -20°C, and warm before opening a3_no->sol3 end Consider other factors: - Steric hindrance - Accessibility of amines a4_yes->end sol4 Increase protein and/or crosslinker concentration a4_no->sol4

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Troubleshooting Incomplete Disulfide Linker Cleavage with DTT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with incomplete disulfide linker cleavage using Dithiothreitol (DTT).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of disulfide bond reduction by DTT?

A1: Dithiothreitol (DTT) is a potent reducing agent that reduces disulfide bonds (-S-S-) to free sulfhydryl groups (-SH). This occurs through a two-step thiol-disulfide exchange reaction. DTT's two thiol groups enable it to form a stable six-membered ring with an internal disulfide bond after reducing a target disulfide bond, which drives the reaction to completion.[1][2]

Q2: What are the optimal conditions for DTT activity?

A2: DTT is most effective at a pH above 7.0, with an optimal range typically between 7.1 and 8.0.[1] Its reducing power diminishes in acidic conditions (below pH 7.0) because the reactive form of its thiol groups, the thiolate anion (-S⁻), is less prevalent at lower pH values.[1][3]

Q3: How should I prepare and store DTT solutions?

A3: DTT is sensitive to air oxidation. It is best to prepare fresh solutions for immediate use.[1] The solid powder should be stored at -20°C in a desiccated environment.[1][3] If a stock solution is necessary, it should be aliquoted and stored at -20°C and used promptly after thawing, minimizing exposure to air and light.[1]

Q4: Can DTT interfere with downstream applications?

A4: Yes, DTT can interfere with certain downstream applications. For example, it can interfere with Ni-NTA chromatography, fluorescence-based assays, and mass spectrometry.[1] It is often necessary to remove DTT before these steps using methods like dialysis or buffer exchange.[1]

Q5: Are there alternatives to DTT for disulfide bond reduction?

A5: Yes, common alternatives to DTT include Tris(2-carboxyethyl)phosphine (TCEP) and β-mercaptoethanol (BME).[3][4] TCEP is more stable, effective over a broader pH range (including acidic conditions), and less prone to interfering with applications like Ni-NTA columns.[1][3] BME is also effective but is volatile and has a strong, unpleasant odor.[3]

Troubleshooting Guide for Incomplete Cleavage

This guide addresses common issues encountered during the cleavage of disulfide linkers with DTT.

Issue 1: Incomplete or No Reduction of the Disulfide Linker

This is one of the most frequent challenges. Several factors can contribute to this issue.

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive DTT DTT solutions are prone to oxidation and lose activity over time. Prepare fresh DTT solutions for each experiment. Store DTT powder at -20°C in a desiccated environment.[1][3]
Suboptimal pH The optimal pH for DTT is above 7.0, ideally in the 7.1-8.0 range.[1] Ensure your buffer pH is within this range for efficient reduction.
Buried Disulfide Bonds The disulfide bond may be inaccessible to DTT due to the protein's tertiary or quaternary structure.[1][2] Perform the reduction under denaturing conditions by adding urea (B33335) (up to 8 M) or guanidine (B92328) HCl (up to 6 M) to the buffer.[1][2] Increasing the temperature can also help denature the protein and expose the disulfide bond.[5]
Insufficient DTT Concentration The concentration of DTT may be too low for complete reduction. Increase the DTT concentration. A final concentration of 5-10 mM is typically used for complete reduction.[1]
Insufficient Incubation Time or Temperature The reaction may not have had enough time to go to completion. Increase the incubation time (e.g., to 1 hour) or the temperature (e.g., to 37°C or 56°C).[1][6]

Issue 2: Protein Precipitation Upon Addition of DTT

Precipitation can occur when the reduction of disulfide bonds disrupts the protein's native structure.

Possible Causes & Solutions

Possible CauseRecommended Solution
Disruption of Structural Disulfide Bonds The native structure of your protein may depend on intact disulfide bonds. Reducing these with DTT can lead to unfolding and aggregation.[1] Try reducing the DTT concentration to the minimum required for the desired cleavage (e.g., start with 0.1-1 mM).[1]
High Protein Concentration High protein concentrations can lead to aggregation once disulfide bonds are broken.[1] Perform the reduction at a lower protein concentration.
Suboptimal Buffer Conditions The pH or ionic strength of the buffer may not be optimal for the reduced protein. Optimize the buffer pH and salt concentration. Adding glycerol (B35011) (5-20%) can sometimes improve solubility.[1]

Experimental Protocols

Protocol 1: Standard Disulfide Bond Reduction and Alkylation

This protocol is for the complete reduction of disulfide bonds followed by alkylation to prevent re-formation.

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.5).[1]

  • Reduction: Add DTT to a final concentration of 5-10 mM. Incubate for 1 hour at 37°C.[1]

  • Alkylation: Add iodoacetamide (B48618) to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.[1]

  • Quenching: Add a small amount of DTT to quench any excess iodoacetamide.[1]

Protocol 2: Optimizing DTT Concentration

This protocol helps determine the minimal DTT concentration required for your specific application.

  • Prepare DTT Concentrations: Prepare fresh solutions of DTT in your assay buffer at various concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, and 10 mM).[1]

  • Incubation: Incubate your sample with each DTT concentration for a set period (e.g., 30 minutes) at the desired temperature.

  • Analysis: Analyze the extent of disulfide cleavage using an appropriate method, such as SDS-PAGE under non-reducing conditions or mass spectrometry.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_reduction Reduction Step cluster_analysis Analysis start Start with Disulfide-Linked Molecule prep_buffer Prepare Reaction Buffer (pH 7.1-8.0) start->prep_buffer add_dtt Add Freshly Prepared DTT prep_buffer->add_dtt incubate Incubate (e.g., 37°C, 1 hour) add_dtt->incubate analyze Analyze for Cleavage (e.g., SDS-PAGE, MS) incubate->analyze complete Cleavage Complete analyze->complete Successful incomplete Incomplete Cleavage analyze->incomplete Unsuccessful

Caption: Experimental workflow for disulfide linker cleavage using DTT.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_solution Resolution start Incomplete Cleavage Observed check_dtt Is DTT solution fresh? start->check_dtt check_dtt->start No, remake check_ph Is buffer pH > 7.0? check_dtt->check_ph Yes check_ph->start increase_dtt Increase DTT Concentration check_ph->increase_dtt Yes increase_time_temp Increase Incubation Time/Temp increase_dtt->increase_time_temp add_denaturant Add Denaturant (Urea/Guanidine HCl) increase_time_temp->add_denaturant success Successful Cleavage add_denaturant->success

Caption: Troubleshooting logic for incomplete disulfide cleavage with DTT.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of DBCO-NHCO-S-S-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and analytical characterizability. This guide provides a comprehensive comparison of the mass spectrometry analysis of DBCO-NHCO-S-S-NHS ester conjugates with two common alternatives: Disuccinimidyl sulfoxide (B87167) (DSSO) and Disuccinimidyl dibutyric urea (B33335) (DSBU).

The this compound is a heterobifunctional, cleavable linker that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, an NHS ester for reaction with primary amines, and a disulfide bond that can be cleaved under reducing conditions. This disulfide linkage is of particular interest in drug delivery systems as the intracellular environment is significantly more reducing than the bloodstream, allowing for targeted payload release. Mass spectrometry plays a pivotal role in the characterization of such conjugates, providing insights into conjugation efficiency, drug-to-antibody ratio (DAR), and the identity of released payloads.

Performance Comparison of Cleavable Linkers

The performance of cleavable linkers in mass spectrometry is primarily evaluated based on their fragmentation patterns, which can aid in the identification of conjugated peptides and the site of conjugation.

FeatureThis compoundDisuccinimidyl sulfoxide (DSSO)Disuccinimidyl dibutyric urea (DSBU)
Cleavage Mechanism Reduction of disulfide bondCollision-Induced Dissociation (CID) of sulfoxideCollision-Induced Dissociation (CID) of urea
MS/MS Signature Cleavage of the S-S bond results in two peptide fragments with characteristic mass additions corresponding to the cleaved linker moieties.Generates characteristic doublet fragments in MS2 spectra due to cleavage at the C-S bonds adjacent to the sulfoxide.[1][2]Produces signature doublet fragments in MS2 spectra upon cleavage of the N-CO bonds of the urea group.[3]
Mass of Linker (Da) ~565.66~384.4~396.37
Mass Modification of Peptides Dependent on the specific fragments generated upon reduction.Characteristic mass shifts of +54.01 Da (alkene) and +103.99 Da (sulfenic acid) on the cleaved peptides.[4]Characteristic mass shifts of +85.05 Da and +111.03 Da on the cleaved peptides.[5][6]
Software for Analysis Standard proteomics software with modifications for disulfide cleavage.XlinkX, MeroX, MS Annika[4][7]MeroX, MS Annika[3][7]
Key Advantage Biologically relevant cleavage mechanism.Well-defined and predictable fragmentation in MS/MS.[1][2]Provides clear doublet signals for confident identification.[3]
Potential Disadvantage Disulfide exchange can occur in plasma, leading to premature drug release.Requires specific MS acquisition methods (e.g., stepped-HCD) for optimal fragmentation.[4]Fragmentation can be less efficient than DSSO under certain conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful mass spectrometric analysis of these complex conjugates.

Sample Preparation for Mass Spectrometry Analysis of ADC Conjugates
  • Enzymatic Digestion:

    • The antibody-drug conjugate is denatured and reduced to break disulfide bonds, including the one in the linker if desired for initial characterization.

    • The protein is then alkylated to prevent the reformation of disulfide bonds.

    • Finally, the ADC is digested into smaller peptides using a protease such as trypsin.

  • Enrichment of Cross-linked Peptides (for cross-linking studies):

    • Due to the low abundance of cross-linked peptides, an enrichment step is often necessary.

    • Size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX) can be used to separate the larger, cross-linked peptides from the more abundant linear peptides.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • The digested peptide mixture is separated using reverse-phase liquid chromatography (RPLC) with a gradient of increasing organic solvent.

  • Mass Spectrometry Analysis:

    • The eluted peptides are ionized using electrospray ionization (ESI) and analyzed in a high-resolution mass spectrometer (e.g., Orbitrap).

    • For MS/MS analysis, a data-dependent acquisition (DDA) method is typically employed, where the most intense precursor ions from the MS1 scan are selected for fragmentation.

    • For MS-cleavable linkers like DSSO and DSBU, a stepped higher-energy collisional dissociation (HCD) approach is often used to generate the characteristic fragment ions.[4]

Visualizations

HER2 Signaling Pathway and ADC Targeting

Antibody-drug conjugates are frequently designed to target specific receptors on cancer cells. The HER2 receptor is a common target in breast cancer. The following diagram illustrates the HER2 signaling pathway and the mechanism of action of a disulfide-linked ADC.

HER2_Signaling_and_ADC_Action HER2 Signaling Pathway and ADC Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (e.g., targeting HER2) HER2_Receptor HER2 Receptor ADC->HER2_Receptor Binding Endosome Endosome HER2_Receptor->Endosome Internalization PI3K_AKT_Pathway PI3K/AKT Pathway HER2_Receptor->PI3K_AKT_Pathway Dimerization & Activation RAS_MAPK_Pathway RAS/MAPK Pathway HER2_Receptor->RAS_MAPK_Pathway Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Disulfide Cleavage (Reduction) Apoptosis Apoptosis Payload->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_AKT_Pathway->Cell_Survival RAS_MAPK_Pathway->Cell_Survival

Caption: HER2 signaling pathway and the mechanism of action of a disulfide-linked ADC.

Experimental Workflow for ADC Analysis

The general workflow for analyzing antibody-drug conjugates by mass spectrometry involves several key steps, from sample preparation to data analysis.

ADC_Analysis_Workflow General Workflow for ADC Analysis by Mass Spectrometry ADC_Sample Antibody-Drug Conjugate Sample Digestion Denaturation, Reduction, Alkylation & Enzymatic Digestion ADC_Sample->Digestion Enrichment Enrichment of Conjugated Peptides (Optional) Digestion->Enrichment LC_Separation Liquid Chromatography (e.g., RPLC) Digestion->LC_Separation Direct Analysis Enrichment->LC_Separation MS_Analysis Mass Spectrometry (MS1 Scan) LC_Separation->MS_Analysis MSMS_Analysis Tandem Mass Spectrometry (MS/MS Fragmentation) MS_Analysis->MSMS_Analysis Data_Analysis Data Analysis (Peptide Identification, Site Localization, DAR Calculation) MSMS_Analysis->Data_Analysis

Caption: General workflow for ADC analysis by mass spectrometry.

References

A Comparative Guide to Validating the Cleavage of DBCO-NHCO-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing cleavable linkers, rigorous validation of the cleavage process is a critical step to ensure the desired release of conjugated molecules. The DBCO-NHCO-S-S-NHS ester is a popular linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates, featuring a disulfide bond that can be cleaved under reducing conditions.[1][2][3] This guide provides a comparative overview of the primary analytical methods used to confirm and characterize the cleavage of this disulfide bond, offering detailed protocols and experimental data to support methodological choices.

The core of the this compound's cleavable functionality lies in its disulfide (-S-S-) bridge.[4][5] This bond is stable under physiological conditions but can be selectively broken by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[6][7] The cleavage reaction results in the formation of two separate molecules, each bearing a free sulfhydryl (-SH) group. Validating this cleavage is essential for confirming the mechanism of action for ADCs and other targeted delivery systems.

DBCO_linker This compound ReducingAgent DTT or TCEP Fragment1 DBCO-NHCO-SH DBCO_linker->Fragment1 Cleavage ReducingAgent->Fragment1 + Fragment2 HS-NHS Ester

Caption: Cleavage of the disulfide bond in this compound by a reducing agent.

Comparison of Key Validation Techniques

Several analytical methods can be employed to validate the cleavage of the disulfide bond. The choice of technique often depends on the required sensitivity, whether the analysis needs to be quantitative or qualitative, and the available instrumentation. The most common methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Ellman's Assay.

Technique Principle of Detection Type of Data Sensitivity Key Advantages Limitations
RP-HPLC Changes in hydrophobicity affecting retention time. Cleaved fragments typically have different retention times than the intact linker.[6]Quantitative / QualitativeModerate to HighWidely accessible, provides quantitative data on cleavage efficiency, robust.Does not provide direct structural information on the cleaved products.
Mass Spectrometry (MS) Detects the mass-to-charge ratio of molecules. Cleavage results in fragments with lower molecular weights than the intact linker.[8][9]Qualitative / Semi-QuantitativeVery HighProvides direct confirmation of the molecular weights of cleavage products, highly specific.[10]Can be less quantitative without careful standardization, requires more specialized equipment.
Ellman's Assay Spectrophotometric detection of free sulfhydryl (-SH) groups using DTNB, which produces a yellow-colored product upon reaction.[11][12]QuantitativeHighRapid, simple, and provides a direct measure of the number of free thiols generated, indicating the extent of cleavage.[13][14]Indirect method that can be susceptible to interference from other reducing agents present in the sample.[11]
SDS-PAGE (for conjugates) Separation by molecular weight. Cleavage of a linker connecting two macromolecules (e.g., in an ADC) results in a visible band shift.[11]Qualitative / Semi-QuantitativeHighSimple and visual method for assessing the overall integrity of a larger bioconjugate.[15]Provides no information on the specific cleavage site and is not suitable for the linker alone.[11]

Experimental Workflows and Protocols

A generalized workflow for validating the cleavage of the this compound involves sample preparation, induction of cleavage, and subsequent analysis by one or more of the techniques described above.

G start Start: Sample containing DBCO-S-S-Linker prep Sample Preparation (e.g., dissolve in buffer) start->prep split Split Sample prep->split control Control Group (No reducing agent) split->control Aliquot 1 treatment Treatment Group (Add DTT or TCEP) split->treatment Aliquot 2 analysis Analytical Validation control->analysis incubate Incubate (e.g., 37°C for 1-2 hours) treatment->incubate incubate->analysis hplc RP-HPLC analysis->hplc ms Mass Spectrometry analysis->ms ellman Ellman's Assay analysis->ellman

Caption: General experimental workflow for validating disulfide bond cleavage.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: This technique separates molecules based on their hydrophobicity. The cleavage of the disulfide bond alters the chemical nature of the linker, resulting in fragments that will elute at different retention times compared to the intact molecule when passed through a C18 column.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound-containing sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare two aliquots: a control and a treatment sample.

  • Cleavage Reaction: To the treatment sample, add a reducing agent like DTT to a final concentration of 10-50 mM or TCEP to 1-5 mM.[7][16] Incubate at 37°C for 1-2 hours.[16]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: Monitor absorbance at a relevant wavelength (e.g., 260 nm for the DBCO group).

  • Data Analysis: Compare the chromatograms of the control and treated samples. The disappearance of the peak corresponding to the intact linker and the appearance of new peaks in the treated sample indicate cleavage. The area under the peaks can be used to quantify the extent of the reaction.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. By comparing the mass spectra of the sample before and after treatment with a reducing agent, the cleavage can be unequivocally confirmed by identifying the masses of the resulting fragments.[8] This is one of the most definitive methods for disulfide bond analysis.[8][10]

Experimental Protocol:

  • Sample Preparation and Cleavage: Prepare control and treated samples as described in the HPLC protocol. It is crucial to remove salts and buffers before MS analysis, for example, by using a C18 ZipTip.

  • LC-MS/MS Analysis:

    • Inject the desalted samples into an LC-MS/MS system.

    • The liquid chromatography step separates the components before they enter the mass spectrometer. A similar gradient to the one used for HPLC can be employed.

    • The mass spectrometer is set to acquire data in a positive ion mode over a mass range that includes the expected masses of the intact linker and its cleaved fragments.

  • Data Analysis:

    • In the control sample's mass spectrum, identify the peak corresponding to the molecular weight of the intact this compound.

    • In the treated sample's spectrum, look for the disappearance of this peak and the appearance of new peaks corresponding to the molecular weights of the two cleaved fragments (DBCO-NHCO-SH and HS-NHS ester).

Ellman's Assay

Principle: This colorimetric assay quantifies free sulfhydryl groups. Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm.[13][14] The amount of TNB produced is directly proportional to the concentration of free sulfhydryls.[12]

Experimental Protocol:

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[12]

    • Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[12]

    • Cysteine Standards: Prepare a series of known concentrations of cysteine in the Reaction Buffer to create a standard curve (e.g., 0 to 1.5 mM).[12]

  • Sample Preparation and Cleavage:

    • Prepare a control and a treated sample (cleaved with DTT or TCEP) in the Reaction Buffer. Note: If using DTT, a purification step to remove excess DTT is necessary before the assay, as it contains free thiols. TCEP does not interfere and is preferred.

  • Assay Procedure:

    • In a 96-well plate, add 250 µL of each standard or sample.

    • Add 50 µL of Ellman's Reagent Solution to each well.[14]

    • Incubate at room temperature for 15 minutes.[12][14]

    • Measure the absorbance at 412 nm using a spectrophotometer or plate reader.[13]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the cysteine standards against their concentrations.

    • Use the standard curve to determine the concentration of sulfhydryl groups in the control and treated samples. A significant increase in thiol concentration in the treated sample validates the cleavage of the disulfide bond.

Complementary Nature of Validation Techniques

While each method can independently validate cleavage, using them in combination provides a more comprehensive and robust characterization. For instance, RP-HPLC can quantify the disappearance of the starting material, while LC-MS confirms the identity of the resulting product peaks. Ellman's assay can then provide an orthogonal quantification of the reaction's efficiency.

G cleavage_validation Comprehensive Cleavage Validation hplc RP-HPLC (Quantitative Separation) cleavage_validation->hplc ms Mass Spectrometry (Structural Confirmation) cleavage_validation->ms ellman Ellman's Assay (Functional Quantification) cleavage_validation->ellman hplc->ms Identifies peaks for MS analysis hplc->ellman Corroborates cleavage efficiency ms->hplc Confirms identity of HPLC peaks

References

A Comparative Guide to Alternatives for DBCO in Strain-Promoted Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, has revolutionized the way biomolecules are labeled and tracked in living systems.[1] Dibenzocyclooctyne (DBCO) has long been a prominent reagent in this field, valued for its high reactivity and stability.[2] However, the expanding scope of biological and therapeutic applications necessitates a broader toolkit of reagents with diverse properties. This guide provides an objective comparison of key alternatives to DBCO, focusing on their reaction kinetics, stability, and other physicochemical properties relevant to experimental design in bioconjugation, molecular imaging, and drug development.[3][4]

Quantitative Comparison of Reaction Kinetics

The efficiency of a SPAAC reaction is paramount, particularly in environments with low reactant concentrations or when rapid labeling is critical. This efficiency is quantitatively described by the second-order rate constant (k₂). The following table summarizes the reported k₂ values for the reaction of various cyclooctynes with a standard azide (B81097), typically benzyl (B1604629) azide.

Cyclooctyne (B158145)Common AbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl AzideKey Characteristics
DibenzocyclooctyneDBCO~0.6 - 1.0[5]High reactivity, bulky, hydrophobic.
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[5]Smaller, less hydrophobic, more stable to thiols than DBCO.[6]
Dibenzoannulated CyclooctyneDIBO~0.3 - 0.7[5]Robust reactivity, structurally similar to DBCO.
Difluorinated CyclooctyneDIFO~0.076[3]Enhanced reactivity due to electron-withdrawing fluorine atoms.[3]
BiarylazacyclooctynoneBARAC~0.9[3]Exceptionally high reactivity, modular synthesis.[3][7]

Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.[8]

Key Alternatives to DBCO: A Deeper Dive

Bicyclo[6.1.0]nonyne (BCN): The Compact and Stable Alternative

BCN is a smaller and less hydrophobic alternative to DBCO.[9] While its reaction kinetics are generally slower than DBCO, it offers advantages in situations where steric hindrance is a concern or when increased stability in the presence of thiols, such as glutathione (B108866) in the intracellular environment, is required.[6] The simpler synthetic route of BCN also makes it an attractive option.[9]

Difluorinated Cyclooctyne (DIFO): Electronically Activated for Faster Reactions

DIFO incorporates fluorine atoms at the propargylic position, which lowers the LUMO energy of the alkyne and accelerates the cycloaddition with the azide's HOMO.[3] This electronic activation results in a significant rate enhancement compared to non-fluorinated cyclooctynes.[3] However, the synthesis of DIFO can be more complex and lengthy.[10]

Biarylazacyclooctynone (BARAC): Engineered for Exceptional Reactivity

BARAC is a highly reactive cyclooctyne designed for rapid kinetics.[7] Its modular synthesis allows for the facile introduction of various functionalities.[7] The exceptional reactivity of BARAC makes it particularly suitable for applications requiring very fast labeling at low concentrations, such as in vivo imaging.[7]

Experimental Protocols

The determination of second-order rate constants is crucial for the quantitative comparison of different cyclooctynes. A common method for this is ¹H NMR spectroscopy, which monitors the change in concentration of reactants or products over time.

General Protocol for Determining SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

Materials:

  • Cyclooctyne (DBCO, BCN, DIFO, or BARAC derivative)

  • Azide of interest (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent at known concentrations.

  • Reaction Setup: In an NMR tube, mix the cyclooctyne and azide solutions. It is common to use a pseudo-first-order condition with one reactant in large excess (e.g., 10-fold or more) to simplify the kinetic analysis.

  • Data Acquisition: Acquire a ¹H NMR spectrum immediately after mixing (t=0) and at regular intervals thereafter.

  • Data Analysis:

    • Integrate a characteristic peak of the disappearing reactant or the appearing product, and the peak of the internal standard in each spectrum.

    • Calculate the concentration of the reactant or product at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time (for pseudo-first-order conditions). The slope of the resulting linear fit will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the reactant in excess.

Equation for calculating the second-order rate constant: k₂ = k' / [Reactant in excess]

Visualizing the Process

To better understand the workflow and the fundamental reaction, the following diagrams are provided.

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN, DIFO, BARAC) TS Transition State Cyclooctyne->TS [3+2] Cycloaddition Azide Azide-modified Molecule Azide->TS Triazole Stable Triazole Linkage TS->Triazole Spontaneous

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis Stock_Cyclooctyne Prepare Cyclooctyne Stock Solution Mix Mix Reactants in NMR Tube Stock_Cyclooctyne->Mix Stock_Azide Prepare Azide Stock Solution Stock_Azide->Mix Stock_Standard Prepare Internal Standard Solution Stock_Standard->Mix NMR Acquire 1H NMR Spectra at Timed Intervals Mix->NMR Integrate Integrate Peaks (Reactant/Product & Standard) NMR->Integrate Calculate_Conc Calculate Concentrations Integrate->Calculate_Conc Plot Plot ln[Reactant] vs. Time Calculate_Conc->Plot Calculate_k Calculate Second-Order Rate Constant (k₂) Plot->Calculate_k

Caption: Experimental workflow for determining SPAAC reaction kinetics using ¹H NMR spectroscopy.

References

A Head-to-Head Comparison: Disulfide vs. Acid-Labile Linkers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of antibody-drug conjugates (ADCs) that directly impacts therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, while ensuring efficient cleavage and drug liberation at the target site. This guide provides an objective comparison of two major classes of cleavable linkers: disulfide and acid-labile linkers, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Triggers

The fundamental difference between disulfide and acid-labile linkers lies in their cleavage mechanism. Disulfide linkers are designed to be cleaved in a reducing environment, whereas acid-labile linkers are hydrolyzed under acidic conditions.[1][]

Disulfide Linkers: These linkers exploit the significant difference in the concentration of glutathione (B108866) (GSH), a key reducing agent, between the extracellular environment (~5 µM) and the intracellular cytoplasm (1-10 mM).[3] Upon internalization of the ADC into a target cell, the high intracellular GSH concentration facilitates the reduction of the disulfide bond, releasing the cytotoxic payload.[4] The stability of disulfide linkers can be modulated by introducing steric hindrance near the disulfide bond to enhance plasma stability.[5][4]

Acid-Labile Linkers: This class of linkers, most commonly featuring a hydrazone bond, is engineered to be stable at the physiological pH of blood (~7.4) but undergoes rapid hydrolysis in the acidic environments of cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][3][6] This pH differential ensures that the payload is released primarily after the ADC has been internalized by the target cell.[][] The hydrolysis rate of these linkers can be fine-tuned by modifying the electronic properties of the linker's chemical structure.[]

Comparative Performance Data

The stability and cleavage kinetics of a linker are paramount to an ADC's success. The following tables summarize key quantitative data for disulfide and acid-labile linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Linker TypeCleavage StimulusLocation of CleavageAdvantagesDisadvantagesRepresentative ADC
Disulfide High Glutathione (GSH) ConcentrationCytoplasmGood plasma stability (can be tuned with steric hindrance).[8][]Potential for premature release in plasma due to interaction with circulating thiols.[4][10]Maytansinoid Conjugates[8]
Acid-Labile (Hydrazone) Low pH (4.5-6.5)Endosomes/LysosomesRapid drug release in acidic intracellular compartments.[][]Can exhibit instability in plasma, leading to off-target toxicity.[6][]Gemtuzumab ozogamicin (B1678132) (Mylotarg®)[6]
ParameterDisulfide LinkersAcid-Labile Linkers
Plasma Stability Generally higher, with half-lives that can be extended by introducing steric hindrance.[5][11]Can be prone to hydrolysis in plasma, although stability has been improved in newer generations.[6]
Drug Release Kinetics Dependent on intracellular GSH concentration and accessibility of the disulfide bond.[4]Rapid hydrolysis-dependent release in acidic compartments.[][]
"Bystander" Killing Effect Can induce a bystander effect where the released payload diffuses out of the target cell to kill neighboring antigen-negative cells.[1]Also capable of inducing a bystander effect.[1]

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the cleavage mechanisms of each linker type and a general workflow for their experimental evaluation.

Disulfide_Cleavage cluster_extracellular Extracellular (Plasma, pH 7.4) cluster_intracellular Intracellular (Cytoplasm) ADC_stable ADC-S-S-Drug (Stable in Circulation) ADC_internalized Internalized ADC-S-S-Drug ADC_stable->ADC_internalized Internalization Cleaved_Drug Released Drug ADC_internalized->Cleaved_Drug Reduction ADC_thiol ADC-SH ADC_internalized->ADC_thiol GSSG GSSG ADC_internalized->GSSG GSH 2 GSH (High Concentration) GSH->ADC_internalized

Caption: Reductive cleavage of a disulfide linker inside a target cell.

Acid_Labile_Cleavage cluster_extracellular Extracellular (Plasma, pH 7.4) cluster_intracellular Intracellular (Endosome/Lysosome) ADC_stable ADC-Hydrazone-Drug (Stable in Circulation) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Cleaved_Drug Released Drug ADC_internalized->Cleaved_Drug Hydrolysis Low_pH Low pH (pH 4.5-6.5) Low_pH->ADC_internalized

Caption: Acid-catalyzed hydrolysis of an acid-labile (hydrazone) linker.

Experimental_Workflow start ADC with Disulfide or Acid-Labile Linker plasma_stability Plasma Stability Assay (LC-MS) start->plasma_stability cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity_assay data_analysis Data Analysis: - Linker Stability (t½) - IC50 Values - Tumor Growth Inhibition plasma_stability->data_analysis cytotoxicity_assay->data_analysis in_vivo In Vivo Efficacy Studies (Xenograft Models) linker_selection Optimal Linker Selection in_vivo->linker_selection data_analysis->in_vivo

Caption: General experimental workflow for comparing ADC linkers.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the stability of an ADC in plasma over time by measuring the change in the drug-to-antibody ratio (DAR).[12][13]

Objective: To quantify the rate of drug release from an ADC in plasma.

Materials:

  • ADC of interest

  • Human or other species-specific plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system[12][14]

Procedure:

  • Incubate the ADC in plasma at 37°C.[15]

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots.[16]

  • Isolate the ADC from the plasma using immunoaffinity capture.[13][14]

  • Analyze the captured ADC using LC-MS to determine the average DAR at each time point.[14]

  • A decrease in DAR over time indicates linker cleavage and payload loss.[13]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic potential of an ADC on cancer cell lines.[17][18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines[19]

  • Complete cell culture medium[17]

  • ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[20]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[20]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[20]

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for a predetermined incubation period (e.g., 72-120 hours).[19][20]

  • Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[17][20]

  • Add the solubilization solution to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.[20]

  • Calculate the percentage of cell viability relative to untreated controls and plot the data against the logarithm of the ADC concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.[17]

References

The Trifunctional Advantage: A Comparative Guide to Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the success of creating effective and specific biological constructs. While bifunctional linkers have long been the standard, the emergence of trifunctional linkers has opened up new frontiers for researchers, scientists, and drug development professionals. This guide provides an objective comparison of trifunctional and bifunctional linkers, supported by experimental data, detailed protocols, and workflow visualizations to empower informed decisions in your research.

The Core Advantage: Expanding the Molecular Toolbox

The primary advantage of a trifunctional linker lies in its ability to covalently link three distinct molecular entities in a controlled manner. This contrasts with bifunctional linkers, which are limited to connecting two components. This seemingly simple difference has profound implications for the design and functionality of bioconjugates. Trifunctional linkers enable the creation of more complex and versatile constructs, such as antibody-drug conjugates (ADCs) with an additional imaging agent or a second therapeutic payload to overcome drug resistance.[1]

One of the most significant applications of trifunctional linkers is in the development of "chemically programmed antibodies" (cpAbs).[2] In this approach, a small molecule provides the targeting specificity, while an antibody fragment (like the Fc region) confers favorable pharmacokinetic properties and effector functions. A trifunctional linker is essential to bring these two components together with a third functional molecule, such as a therapeutic or a diagnostic agent.[2]

Quantitative Performance Comparison: A Case Study in Proteomics

The advantages of trifunctional linkers are not merely theoretical. A compelling example comes from the field of chemical cross-linking mass spectrometry (CXMS), a powerful technique for studying protein-protein interactions. A novel trifunctional cross-linker, named "Leiker," was developed to enhance the efficiency of CXMS workflows.[3][4][5] Leiker contains two amine-reactive groups for cross-linking, a biotin (B1667282) tag for affinity purification of cross-linked peptides, and a cleavable spacer arm that can be isotopically labeled for quantitative analysis.[3][5]

A head-to-head comparison with the widely used bifunctional cross-linker BS3 demonstrated a significant improvement in performance.

Performance MetricTrifunctional Linker (Leiker)Bifunctional Linker (BS3)Fold Improvement
Identified Inter-linked Peptides from E. coli Lysate >1200~300~4x
Enrichment Efficiency of Cross-linked Peptides >97%Not ApplicableN/A

Table 1: Quantitative comparison of the trifunctional cross-linker Leiker and the bifunctional cross-linker BS3 in a chemical cross-linking mass spectrometry (CXMS) experiment on E. coli lysates. The data shows a fourfold increase in the number of identified inter-linked peptides with Leiker, highlighting its superior performance.[4]

The ability to enrich for cross-linked peptides, a feature made possible by the third functional group (biotin), dramatically reduces sample complexity and increases the confidence in identifying real protein-protein interactions.[4]

Visualizing the Workflow: From Concept to Application

To better illustrate the advantages and applications of trifunctional linkers, the following diagrams, generated using the Graphviz DOT language, depict key experimental workflows and logical relationships.

Trifunctional_vs_Bifunctional cluster_bi Bifunctional Linker cluster_tri Trifunctional Linker Biomolecule1 Biomolecule Bifunctional_Linker Bifunctional Linker Biomolecule1->Bifunctional_Linker Payload1 Payload Bifunctional_Linker->Payload1 Biomolecule2 Biomolecule Trifunctional_Linker Trifunctional Linker Biomolecule2->Trifunctional_Linker Payload2 Payload Tag Functional Tag (e.g., Imaging Agent) Trifunctional_Linker->Payload2 Trifunctional_Linker->Tag

Figure 1: Bifunctional vs. Trifunctional Linker Capability.

Leiker_Workflow Protein_Complex Protein Complex Crosslinking Cross-linking with Leiker (Trifunctional Linker) Protein_Complex->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion Enrichment Affinity Purification (Streptavidin-Biotin) Digestion->Enrichment Cleavage Cleavage of Linker Enrichment->Cleavage LC_MS LC-MS/MS Analysis Cleavage->LC_MS Data_Analysis Data Analysis (Identification of Cross-linked Peptides) LC_MS->Data_Analysis cpAb_Assembly Small_Molecule Small Molecule (Targeting Agent) Trifunctional_Linker Trifunctional Linker Small_Molecule->Trifunctional_Linker 1. Attach Targeting Agent cpAb Chemically Programmed Antibody (cpAb) Trifunctional_Linker->cpAb Assembly Fc_Fragment Antibody Fc Fragment (Pharmacokinetics) Fc_Fragment->Trifunctional_Linker 2. Attach Fc Fragment Therapeutic Therapeutic Payload Therapeutic->Trifunctional_Linker 3. Attach Payload

References

A Head-to-Head Comparison of Bioconjugation Linkers: Quantifying Labeling Efficiency and Stability for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a cornerstone of innovation. The choice of linker is a critical determinant of a bioconjugate's ultimate success, influencing its efficacy, stability, and safety profile. This guide provides an in-depth, objective comparison of the DBCO-NHCO-S-S-NHS ester, a cleavable linker utilizing click chemistry, with other common amine-reactive labeling reagents. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research and development endeavors.

The this compound has emerged as a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1][2] This heterobifunctional linker features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a cleavable disulfide bond, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on proteins.[3][4] This combination of features allows for the specific and efficient labeling of biomolecules and subsequent attachment of a payload, which can be released under the reducing conditions found within a cell.[4]

However, a variety of alternative linkers exist, each with its own set of advantages and disadvantages. This guide will focus on comparing the this compound to two main categories of alternatives: non-cleavable DBCO-NHS esters and traditional non-cleavable linkers like SMCC.

Performance Comparison: A Data-Driven Analysis

The choice of linker significantly impacts key performance parameters of a bioconjugate, including the degree of labeling (DOL), stability, and ultimately, its biological activity. The following tables summarize quantitative and qualitative differences based on available data.

Table 1: Comparison of Labeling Efficiency and Stability
FeatureThis compoundNon-Cleavable DBCO-NHS EsterSulfo-SMCC (Non-Cleavable)
Reaction Chemistry Amine-reactive NHS ester followed by strain-promoted alkyne-azide cycloaddition (SPAAC)Amine-reactive NHS ester followed by SPAACAmine-reactive NHS ester and thiol-reactive maleimide
Cleavability Cleavable (disulfide bond)Non-cleavableNon-cleavable (thioether bond)
Typical Degree of Labeling (DOL) 1-5[5]Comparable to cleavable version2-8 (can be higher)
Stability in Circulation (Serum) Moderate (cleavable disulfide)High (stable triazole)High (stable thioether bond)
Payload Release Mechanism Reduction of disulfide bond in the intracellular environmentProteolytic degradation of the antibodyProteolytic degradation of the antibody
"Bystander Effect" Potential Yes (if payload is membrane-permeable)NoNo

Note: The "bystander effect" refers to the ability of a released drug to kill neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.[6]

Table 2: Quantitative Stability Data of Different Linker Types
Linker TypeConjugate ExampleStability Metric (Half-life in plasma/serum)Reference
Disulfide (Hindered)Maytansinoid ADC~9 days[7]
Thioether (Maleimide-based)Trastuzumab-MMAE~80% intact after 72h in human plasma[8]
Thioether (Sulfone-based)Trastuzumab Conjugate~90% intact after 1 month in human plasma[8]

It is important to note that direct head-to-head comparisons of linker stability under identical conditions are limited in the literature. The data above is compiled from different studies to provide a general overview.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and comparable results. Below are protocols for key experiments related to the quantification of labeling degree.

Determining the Degree of Labeling (DOL) by UV-Vis Spectroscopy

The Degree of Labeling (DOL), which is the average number of linker/drug molecules conjugated to a single protein, can be determined using UV-Vis spectrophotometry.[9]

Materials:

  • Labeled antibody conjugate, purified from excess labeling reagent.

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • UV-transparent cuvettes.

  • UV-Vis spectrophotometer.

Procedure:

  • Ensure the labeled antibody is free of any unbound labeling reagent by using a desalting column or dialysis.[9]

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the DBCO group (~309 nm).

  • Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A280 - (Aλmax × CF)] / ε_protein[9]

    • A280: Absorbance at 280 nm.

    • Aλmax: Absorbance at the λmax of the label.

    • CF (Correction Factor): The ratio of the label's absorbance at 280 nm to its absorbance at its λmax. This accounts for the label's contribution to the absorbance at 280 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[9]

  • Calculate the concentration of the conjugated label: Label Concentration (M) = Aλmax / ε_label

    • ε_label: Molar extinction coefficient of the label at its λmax.

  • Calculate the DOL: DOL = Label Concentration (M) / Protein Concentration (M)

Mandatory Visualization

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).

Antibody-Drug Conjugate (ADC) Workflow

The following diagram illustrates the general workflow for creating an antibody-drug conjugate using a this compound.

ADC_Workflow cluster_labeling Step 1: Antibody Labeling cluster_conjugation Step 2: Click Chemistry Conjugation cluster_delivery Step 3: Targeted Delivery and Payload Release Antibody Antibody Labeled_Ab DBCO-Labeled Antibody Antibody->Labeled_Ab NHS ester reaction with Lysine residues Linker This compound Linker->Labeled_Ab ADC Antibody-Drug Conjugate (ADC) Labeled_Ab->ADC SPAAC Reaction Azide_Drug Azide-Modified Drug Azide_Drug->ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binds to Tumor Antigen Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Released_Drug Released Drug Lysosome->Released_Drug Disulfide Cleavage in reducing environment Linker_Stability Disulfide_Intact Antibody-S-S-Drug (in circulation) Disulfide_Cleaved Antibody-SH + HS-Drug (inside cell) Disulfide_Intact->Disulfide_Cleaved Thioether_Intact Antibody-S-Drug (in circulation and inside cell) Thioether_Degraded Amino Acid-S-Drug (after lysosomal degradation) Thioether_Intact->Thioether_Degraded Proteolytic Degradation

References

In Vivo Performance of DBCO-NHCO-S-S-NHS Ester: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the in vivo performance of an antibody-drug conjugate (ADC). This guide provides a comprehensive comparison of the DBCO-NHCO-S-S-NHS ester, a cleavable linker utilizing copper-free click chemistry and a disulfide bond, with other commonly used cleavable linkers. The following analysis is based on available experimental data to inform the rational design of next-generation ADCs.

The this compound is a heterobifunctional linker that incorporates three key elements: a dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation to an azide-modified antibody, a disulfide bond designed for cleavage in the reducing intracellular environment, and an N-hydroxysuccinimide (NHS) ester for payload attachment. This design leverages the high reactivity and biocompatibility of copper-free click chemistry while providing a mechanism for controlled payload release.[1][2][3]

Comparative Analysis of In Vivo Performance

The in vivo efficacy and safety of an ADC are intrinsically linked to the stability of its linker in systemic circulation and its ability to efficiently release the cytotoxic payload at the tumor site.[4] Premature cleavage can lead to off-target toxicity, while overly stable linkers may hinder therapeutic efficacy.

Here, we compare the this compound to two widely used classes of cleavable linkers: enzyme-cleavable linkers (e.g., Valine-Citrulline) and other reduction-sensitive linkers.

Table 1: Quantitative Comparison of In Vivo Performance of Cleavable Linkers
Linker TypeIn Vivo Stability (Plasma)Payload Release MechanismKey Performance Characteristics
DBCO-Disulfide Moderately StableReduction by intracellular glutathione (B108866) (GSH)Good balance of stability and release; steric hindrance can be engineered to modulate stability.
Valine-Citrulline (vc) Variable; susceptible to premature cleavage by extracellular proteasesEnzymatic cleavage by cathepsins in the lysosomeHigh intracellular cleavage efficiency; potential for off-target toxicity due to extracellular cleavage.[5][6][7]
Hindered Disulfide (e.g., with adjacent methyl groups) High Stability (>50% conjugated after 7 days in mice for some constructs)Reduction by intracellular glutathione (GSH)Enhanced plasma stability, potentially leading to a better safety profile.[8]

In-Depth Performance Analysis

This compound (Glutathione-Cleavable)

The disulfide bond within the this compound is designed to be stable in the relatively oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing milieu of the cytoplasm, where glutathione (GSH) concentrations are significantly higher (1-10 mM) compared to plasma (~5 µM).[8][9] This differential in reductive potential provides a basis for selective payload release within target cells.[10][11]

Studies on disulfide linkers in ADCs have shown that their stability can be modulated by introducing steric hindrance around the disulfide bond. For instance, the direct conjugation of a maytansinoid (DM1) payload to an engineered cysteine residue on an antibody via a disulfide bond resulted in over 50% of the drug remaining conjugated after seven days in vivo.[8] This suggests that the inherent structure of the antibody can provide steric protection, enhancing linker stability.

In a comparative study, a novel ADC with a disulfide linker demonstrated similar in vivo anti-tumor activity to an ADC with a Val-Cit linker. However, the disulfide-linked ADC exhibited a higher maximum tolerated dose (MTD), suggesting a better safety profile.[5]

Alternative Cleavable Linkers
  • Enzyme-Cleavable Linkers (e.g., Valine-Citrulline): These linkers are designed to be cleaved by proteases, such as cathepsins, which are often overexpressed in the lysosomes of tumor cells.[5][12] The Val-Cit dipeptide is a well-established cathepsin B substrate and is used in several approved ADCs.[7][13] While highly effective at releasing payloads intracellularly, Val-Cit linkers can be susceptible to premature cleavage by extracellular proteases, which can lead to off-target toxicities.[6]

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[4]

Experimental Protocols

Accurate assessment of ADC performance in vivo requires robust experimental designs. Below are outlines of key experimental protocols.

In Vivo Stability Assessment

This protocol aims to determine the stability of the ADC in circulation.

  • Animal Model: Typically, mice or rats are used.

  • ADC Administration: The ADC is administered intravenously (IV) at a specified dose.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 24, 48, 96, 168 hours) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the intact ADC (antibody with conjugated payload) and total antibody are measured using methods like ELISA or LC-MS/MS. The drug-to-antibody ratio (DAR) over time is a key indicator of stability.

In Vivo Efficacy Study (Xenograft Model)

This protocol evaluates the anti-tumor activity of the ADC.

  • Cell Line: A human cancer cell line expressing the target antigen is chosen.

  • Tumor Implantation: The cancer cells are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into groups receiving the vehicle control, the ADC at various doses, and potentially a control ADC with a non-cleavable linker.

  • ADC Administration: The ADC is typically administered as a single IV injection.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition is the primary efficacy endpoint.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key concepts.

General ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Cleavage Mechanisms of Different Linkers cluster_disulfide Disulfide Linker (e.g., DBCO-S-S) cluster_vc Enzyme-Cleavable Linker (e.g., Val-Cit) Disulfide_Linker ADC with Disulfide Linker GSH High Intracellular Glutathione (GSH) Disulfide_Linker->GSH Reduction Cleaved_Payload_DS Released Payload GSH->Cleaved_Payload_DS VC_Linker ADC with Val-Cit Linker Cathepsin Lysosomal Cathepsins VC_Linker->Cathepsin Enzymatic Cleavage Cleaved_Payload_VC Released Payload Cathepsin->Cleaved_Payload_VC

Caption: Comparison of disulfide and enzyme-cleavable linker mechanisms.

Experimental Workflow for In Vivo ADC Evaluation start Start: ADC Administration to Animal Model stability Pharmacokinetic Study: - Blood Sampling at Time Points - Plasma Isolation - Quantify Intact ADC & Total Ab (ELISA, LC-MS) start->stability efficacy Efficacy Study (Xenograft Model): - Tumor Volume Measurement - Body Weight Monitoring start->efficacy data_analysis Data Analysis: - Determine Plasma Stability (t½, DAR) - Evaluate Tumor Growth Inhibition stability->data_analysis efficacy->data_analysis conclusion Conclusion: - Assess Therapeutic Index - Compare Performance to Alternatives data_analysis->conclusion

Caption: Workflow for the in vivo evaluation of an ADC.

References

A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent in the tumor microenvironment or within tumor cells. This guide provides an objective comparison of the major classes of cleavable linkers, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation ADCs.

Introduction to Cleavable Linkers in ADCs

Cleavable linkers are a cornerstone of modern ADC design, offering controlled release of the cytotoxic payload at the target site.[1] This targeted release mechanism aims to widen the therapeutic window by maximizing the anti-tumor efficacy while minimizing systemic toxicity.[1][2] The choice of a cleavable linker is a pivotal decision, influencing the ADC's stability, pharmacokinetics, and overall therapeutic index.[1][3] There are three primary mechanisms exploited for selective linker cleavage: acidic pH in endosomes and lysosomes, the reducing environment of the cytoplasm, and the presence of specific enzymes in tumor cells or their microenvironment.[4]

Major Classes of Cleavable Linkers

This section details the main types of cleavable linkers, their mechanisms of action, and their respective advantages and disadvantages.

Hydrazone Linkers (Acid-Sensitive)

Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) and to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][5] This pH-dependent cleavage releases the payload following internalization of the ADC into the cancer cell.[3]

Advantages:

  • Well-established and one of the first linker technologies to be clinically validated.[3]

Disadvantages:

  • Can exhibit instability in circulation, leading to premature payload release and potential off-target toxicity.[1][3] The stability can be influenced by the specific chemical structure of the hydrazone bond.[1]

Hydrazone Linker Cleavage Pathway ADC ADC with Hydrazone Linker Internalization Internalization into Target Cell ADC->Internalization Endosome Acidic Environment of Endosome/Lysosome (pH 4.5-6.5) Internalization->Endosome Endocytosis Hydrolysis Hydrolysis of Hydrazone Bond Endosome->Hydrolysis Payload_Release Payload Release Hydrolysis->Payload_Release

Cleavage of an acid-sensitive hydrazone linker.
Disulfide Linkers (Reductively Cleavable)

Disulfide linkers exploit the significant difference in the reducing potential between the extracellular environment and the intracellular cytoplasm.[3] The concentration of glutathione (B108866) (GSH), a key reducing agent, is up to 1000-fold higher inside a cell than in the plasma.[3] This high intracellular GSH concentration rapidly reduces the disulfide bond, cleaving the linker and freeing the payload.[3]

Advantages:

  • Generally more stable in circulation compared to early acid-labile linkers.[6]

  • The rate of payload release can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability.[3]

Disadvantages:

  • Stability can be variable, and some disulfide linkers may still be susceptible to premature reduction in the bloodstream.[6]

Disulfide Linker Cleavage Pathway ADC ADC with Disulfide Linker Internalization Internalization into Target Cell ADC->Internalization Cytoplasm Reducing Environment of Cytoplasm (High Glutathione) Internalization->Cytoplasm Reduction Reduction of Disulfide Bond Cytoplasm->Reduction Payload_Release Payload Release Reduction->Payload_Release

Cleavage of a disulfide linker in the reducing intracellular environment.
Peptide Linkers (Enzymatically Cleavable)

Peptide linkers are designed to be cleaved by specific proteases, such as cathepsins, that are highly active within the lysosomes of tumor cells.[1][7] The most widely used peptide linkers are based on dipeptides like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[8][]

Advantages:

  • Offer excellent plasma stability as the cleaving enzymes are primarily located intracellularly.[6]

  • Provide a highly specific release mechanism.[8]

Disadvantages:

  • The Val-Cit linker can be hydrophobic, which may lead to ADC aggregation, especially at high drug-to-antibody ratios (DAR).[4][8]

  • Val-Ala linkers are generally less hydrophobic than Val-Cit linkers, which can reduce aggregation.[8]

Peptide Linker Cleavage Pathway ADC ADC with Peptide Linker Internalization Internalization into Target Cell ADC->Internalization Lysosome Lysosome (High Protease Activity) Internalization->Lysosome Endosomal trafficking Cleavage Enzymatic Cleavage of Peptide Bond Lysosome->Cleavage e.g., Cathepsin B Payload_Release Payload Release Cleavage->Payload_Release

Enzymatic cleavage of a peptide linker within the lysosome.
β-Glucuronide Linkers (Enzymatically Cleavable)

β-glucuronide linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in lysosomes and overexpressed in some tumor types, but has low activity outside cells.[7][10]

Advantages:

  • Highly stable in plasma.[7]

  • The linker is hydrophilic, which can help to circumvent the tendency of some ADCs with hydrophobic payloads to aggregate.[7][10]

  • Demonstrated excellent in vivo efficacy.[]

Disadvantages:

  • The target tissue must express sufficient levels of β-glucuronidase for efficient payload release.[12]

Comparative Performance Data

The following tables summarize available quantitative data on the plasma stability and in vitro cytotoxicity of ADCs with different cleavable linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Plasma Stability
Linker TypeLinker ExampleADC ConstructPlasma SourceStability Metric (Half-life, t₁/₂)Reference
HydrazonePhenylketone-derivedNot SpecifiedHuman and Mouse~2 days[1]
DisulfideSPDBMaytansinoid-basedHumanVariable, can be improved by steric hindrance[3]
PeptideVal-CitMMAE-basedHumanGenerally high, but can be susceptible to certain proteases[3]
PeptideVal-AlaMMAE-basedHumanSimilar to Val-Cit, with improved hydrophobicity[8][]
β-GlucuronideGlucuronide-MMAFAnti-CD70/CD30 mAbsRat81 days (extrapolated)[13]
In Vitro Cytotoxicity (IC50)
Linker TypeADC ConstructCell LineIC50 ValueReference
Peptide (Val-Cit)Trastuzumab-vc-MMAEN87 (Ag+)~0.1 nM[14]
Peptide (Val-Cit)Trastuzumab-vc-MMAEMCF7 (Ag-)>100 nM[14]
Sulfatase-cleavableTrastuzumab-sulfatase-MMAE (ADC 2)BT474 (HER2+)111 pM[15]
Sulfatase-cleavableTrastuzumab-sulfatase-MMAE (ADC 3)BT474 (HER2+)61 pM[15]

The Bystander Effect

The bystander effect is the ability of a payload, released from a target cancer cell, to diffuse and kill neighboring antigen-negative cancer cells.[12][16] This is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigen.[12][15] The ability of an ADC to induce a bystander effect is largely dependent on the properties of the released payload. Payloads that are membrane-permeable can diffuse out of the target cell and exert their cytotoxic effects on adjacent cells.[12] Cleavable linkers are essential for enabling the bystander effect as they release the unmodified, and often membrane-permeable, payload.[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[6]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[6]

  • Analyze the samples to quantify the amount of intact ADC and released payload.[6]

  • Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS):

    • To measure the average drug-to-antibody ratio (DAR), which indicates linker cleavage, the ADC can be isolated from plasma using immunoaffinity capture.[1]

    • The intact ADC is then analyzed by LC-MS to determine the average DAR at each time point. A decrease in DAR over time signifies linker cleavage or payload loss.[1]

    • To measure the released payload, the free payload is extracted from the plasma samples (e.g., by protein precipitation) and quantified by LC-MS.[6]

Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker by lysosomal enzymes.

Methodology:

  • Prepare crude lysosome fractions from, for example, rat liver tissue.[17]

  • Incubate the ADC with the lysosomal fraction at 37°C.[18]

  • Collect samples at different time points.

  • Analyze the samples by LC-MS to identify and quantify the released payload and other catabolites.[17][18]

In Vitro Cytotoxicity and Bystander Effect Assays

Objective: To determine the potency (IC50) of an ADC on antigen-positive cells and its ability to kill neighboring antigen-negative cells.

Methodology (MTT Assay for Cytotoxicity):

  • Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates.[19]

  • Treat the cells with serial dilutions of the ADC.[2]

  • Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[2]

  • Add MTT reagent to each well and incubate for 2-4 hours to allow viable cells to form formazan (B1609692) crystals.[2]

  • Solubilize the formazan crystals and measure the absorbance at 570 nm.[2][20]

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[2]

Methodology (Co-culture Bystander Effect Assay):

  • Co-culture Ag+ cells with Ag- cells that express a fluorescent reporter (e.g., GFP).[2]

  • Treat the co-culture with serial dilutions of the ADC.[2]

  • Incubate for 72-120 hours.[2]

  • Measure the fluorescence intensity to specifically quantify the viability of the Ag- cell population.[2]

  • A decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the ADC indicates a bystander effect.[2]

General Experimental Workflow for ADC Evaluation cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Plasma_Stability Plasma Stability Assay (LC-MS) PK_Study Pharmacokinetic (PK) Study Plasma_Stability->PK_Study Cytotoxicity Cytotoxicity Assay (e.g., MTT) Efficacy_Study Efficacy Study (Xenograft Model) Cytotoxicity->Efficacy_Study Bystander_Effect Bystander Effect Assay (Co-culture) Bystander_Effect->Efficacy_Study Lysosomal_Stability Lysosomal Stability Assay Toxicity_Study Toxicity Study PK_Study->Toxicity_Study ADC_Candidate ADC Candidate ADC_Candidate->Plasma_Stability ADC_Candidate->Cytotoxicity ADC_Candidate->Bystander_Effect ADC_Candidate->Lysosomal_Stability

A typical workflow for the preclinical evaluation of an ADC.

Conclusion

The selection of a cleavable linker is a multifaceted decision that requires a thorough understanding of the interplay between the antibody, linker, and payload. While peptide and β-glucuronide linkers generally offer superior plasma stability, the optimal choice depends on the specific target biology, the properties of the cytotoxic agent, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker technologies, ultimately facilitating the development of safer and more effective antibody-drug conjugates.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling DBCO-NHCO-S-S-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DBCO-NHCO-S-S-NHS ester. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a comprehensive disposal plan to ensure the safe and effective use of this cleavable ADC linker.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:

  • Eye Protection : Safety goggles with side shields are required to protect against potential splashes.[1][2]

  • Hand Protection : Wear two pairs of chemotherapy-grade, powder-free gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[2][3] Gloves should be changed regularly, at least every 30 minutes, or immediately if they become contaminated, torn, or punctured.[2][3]

  • Body Protection : A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2][3]

  • Respiratory Protection : In situations where aerosols or dust may be generated, a fit-tested N95 respirator is necessary.[2] A standard surgical mask does not provide adequate respiratory protection.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information regarding the storage and handling of this compound and related compounds.

ParameterValueSource(s)
Long-term Storage -20°C in the dark, desiccated.[4][5][6]
Shipping Conditions Ambient temperature for up to 3 weeks.[5]
Solution Storage In anhydrous DMSO: up to 1 month at -20°C or up to 1 year at -80°C.[7]
Solubility Soluble in DMSO, DMF, DCM, THF, and Chloroform.[4][6][8]
pH for Amine Reaction Neutral to slightly basic (pH 7.2-9).[6][9]
Molar Excess for Labeling 10- to 50-fold molar excess of the reagent over the protein.[4][7]

Experimental Workflow

The following diagram illustrates the general workflow for handling and using this compound in a typical bioconjugation experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Equilibrate vial to room temperature open_vial Open vial in a dry environment start->open_vial dissolve Dissolve in anhydrous DMSO or DMF open_vial->dissolve add_reagent Add DBCO-NHCO-S-S-NHS ester solution to amine- containing molecule dissolve->add_reagent incubate Incubate at room temp or 4°C add_reagent->incubate quench Quench reaction with Tris or glycine (B1666218) buffer incubate->quench purify Purify conjugate (e.g., size exclusion chromatography) quench->purify analyze Analyze conjugate (e.g., SDS-PAGE, HPLC) purify->analyze end Store or use conjugate analyze->end

References

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